4-phenylisoxazole-3,5-diol 0.5 hydrate
Description
BenchChem offers high-quality 4-phenylisoxazole-3,5-diol 0.5 hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenylisoxazole-3,5-diol 0.5 hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
175278-61-2 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Synonyms |
4-phenylisoxazole-3,5-diol 0.5 hydrate |
Origin of Product |
United States |
Technical Whitepaper: 4-Phenylisoxazole-3,5-diol 0.5 Hydrate (CAS 175278-61-2) as an Indoleamine 2,3-Dioxygenase (IDO) Inhibitor
Executive Summary
The compound 4-phenylisoxazole-3,5-diol 0.5 hydrate (CAS 175278-61-2) is a highly specialized small-molecule building block and pharmacological agent primarily investigated for its role as an Indoleamine 2,3-dioxygenase (IDO1) inhibitor[1]. In the fields of immunooncology and infectious disease virology, IDO1 is recognized as a critical metabolic checkpoint. By catalyzing the rate-limiting step of L-tryptophan degradation into immunosuppressive kynurenines, IDO1 facilitates tumor immune evasion and chronic viral persistence (e.g., HIV)[1].
This technical guide provides an in-depth analysis of the physicochemical properties of 4-phenylisoxazole-3,5-diol 0.5 hydrate, the mechanistic causality behind its enzymatic inhibition, and field-validated experimental protocols for evaluating its efficacy in drug development pipelines.
Physicochemical Profiling
Understanding the exact hydration state and tautomeric flexibility of this compound is critical for formulation and assay reproducibility. The 0.5 hydrate (hemihydrate) stoichiometry indicates that one water molecule is shared between two molecules of the isoxazole in the crystal lattice[2]. This hydrogen-bonding network stabilizes the enol forms (3,5-diol) over the keto forms (3,5-dione), which is a critical structural prerequisite for mimicking the transition state of the IDO catalytic cycle.
Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | 4-phenylisoxazole-3,5-diol 0.5 hydrate |
| Common Synonyms | 3,5-Dihydroxy-4-phenylisoxazole hemihydrate; 5-Hydroxy-4-phenyl-3(2H)-isoxazolone hemihydrate |
| CAS Registry Number | 175278-61-2[3] |
| Molecular Formula | C₉H₇NO₃ · 0.5 H₂O |
| Molecular Weight | 186.16 g/mol (Anhydrous base: 177.16 g/mol ) |
| Physical State | Solid / Crystalline Powder |
| Primary Target | Indoleamine 2,3-dioxygenase (IDO1) |
| Reference IC₅₀ Threshold | < 500 μM (Defined as an active inhibitor)[4] |
Mechanistic Causality: IDO1 Inhibition & The Kynurenine Pathway
IDO1 is a heme-dependent enzyme. During its catalytic cycle, the active ferrous (Fe²⁺) heme binds L-tryptophan and molecular oxygen, forming transient ternary complexes. The mechanism of native substrate cleavage involves either a pericyclic reaction, a radical mechanism, or an ionic mechanism, ultimately proceeding through a Criegee-type rearrangement or a dioxetane retro-cycloaddition intermediate to yield N-formylkynurenine[4].
Why 4-phenylisoxazole-3,5-diol works: The isoxazole-3,5-diol scaffold is not a random binder; it is rationally designed to act as a transition-state mimic. The geometry and electronic distribution of the diol-substituted isoxazole ring closely resemble the highly reactive dioxetane intermediate[4]. By occupying the catalytic pocket and interacting with the basic amino acid residues required for electron transfer, the compound competitively blocks L-tryptophan from undergoing oxidative cleavage, thereby halting the production of tolerogenic kynurenines and preventing T-cell anergy.
Fig 1: IDO1 catalytic pathway and competitive inhibition by 4-phenylisoxazole-3,5-diol.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate 4-phenylisoxazole-3,5-diol 0.5 hydrate, researchers must employ a self-validating system. This requires moving from a cell-free biochemical assay (to prove direct target engagement) to a functional cell-based assay (to prove physiological relevance and membrane permeability).
Protocol 1: In Vitro Recombinant IDO1 Enzymatic Assay (IC₅₀ Determination)
Rationale & Causality: This cell-free system isolates the direct interaction between the inhibitor and IDO1. Because IDO1 requires its heme iron to remain in the ferrous (Fe²⁺) state for activity, the buffer must contain a robust reduction system.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) to mimic the optimal intracellular pH for IDO1 activity.
-
Enzyme Activation System: Add 20 mM ascorbic acid (as a primary reducing agent), 10 μM methylene blue (as an electron carrier to shuttle electrons to the heme), and 100 μg/mL catalase (to scavenge reactive oxygen species that could prematurely oxidize the heme).
-
Compound Incubation: Dissolve 4-phenylisoxazole-3,5-diol 0.5 hydrate in DMSO and create a serial dilution. Pre-incubate the compound with recombinant human IDO1 for 15 minutes at 37°C to allow steady-state binding. Use 1-methyl-tryptophan (200 μM) as a positive control[4].
-
Substrate Addition: Initiate the reaction by adding 400 μM L-Tryptophan. Incubate for 60 minutes at 37°C.
-
Reaction Quenching & Hydrolysis: Add 30% Trichloroacetic acid (TCA).
-
Causality: TCA serves a dual purpose. First, it denatures the enzyme, instantly stopping the reaction. Second, upon heating the mixture to 50°C for 30 minutes, the acidic environment catalyzes the deformylation of N-formylkynurenine into free kynurenine.
-
-
Colorimetric Readout: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Causality: Ehrlich's reagent reacts specifically with the primary aromatic amine of the newly freed kynurenine to form a measurable yellow Schiff base. Read absorbance at 490 nm and calculate the IC₅₀ using non-linear regression software (e.g., GraphPad Prism)[4].
-
Fig 2: Step-by-step workflow for the in vitro IDO1 enzymatic inhibition assay.
Protocol 2: Functional T-Cell Proliferation Rescue Assay (PBMC-based)
Rationale & Causality: Enzymatic inhibition in a tube does not guarantee cellular efficacy. This orthogonal, cell-based assay ensures the compound can penetrate cell membranes and functionally reverse IDO-mediated immunosuppression in a complex biological matrix.
Step-by-Step Methodology:
-
Cell Preparation: Co-culture human peripheral blood mononuclear cells (PBMCs) with IDO-expressing cells (e.g., HeLa cells pre-stimulated with IFN-γ for 24 hours to induce robust IDO1 expression).
-
T-Cell Stimulation: Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies. Causality: In the absence of an inhibitor, the IDO-expressing cells will deplete local tryptophan, causing T-cell anergy and halting proliferation despite the CD3/CD28 stimulation.
-
Inhibitor Introduction: Introduce 4-phenylisoxazole-3,5-diol 0.5 hydrate at varying concentrations (e.g., 1 μM to 500 μM).
-
Quantification: After 72 hours, measure T-cell proliferation via CFSE dilution (using flow cytometry) or [³H]-thymidine incorporation. Successful target engagement is validated by the dose-dependent restoration of T-cell proliferation.
References
- [WO2009073620A2 - Ido inhibitors] Source: Google Patents URL
- [CA2707308A1 - Ido inhibitors] Source: Google Patents URL
Sources
The Mechanism of Action of 4-Phenylisoxazole-3,5-diol as a Putative IDO1 Inhibitor
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint that governs tumor immune escape, making it a high-priority target in oncology.[1][2] The enzyme's primary function is the catabolism of the essential amino acid L-tryptophan into kynurenine, a process that establishes a profoundly immunosuppressive tumor microenvironment. This is achieved through two main pathways: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine metabolites that actively promote immune tolerance.[2][3] While numerous small-molecule inhibitors have been developed, their clinical translation has been challenging, underscoring the need for a deeper mechanistic understanding of inhibitor-target interactions.[2][3] This guide focuses on the isoxazole chemical scaffold, a promising but less explored chemotype, using 4-phenylisoxazole-3,5-diol 0.5 hydrate as a representative molecule to dissect the core principles of IDO1 inhibition. We will explore its putative binding mode, the causality behind experimental validation protocols, and the interpretation of resulting data.
The IDO1 Pathway: A Central Regulator of Immune Tolerance
IDO1 is a monomeric, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[4] In many cancers, IDO1 is overexpressed in tumor cells, stromal cells, and antigen-presenting cells, often in response to pro-inflammatory stimuli like interferon-gamma (IFN-γ).[5] This upregulation triggers a cascade that suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), effectively shielding the tumor from immune surveillance.[1] The central role of this pathway in immune evasion has driven the development of pharmacological agents designed to block IDO1's enzymatic activity.
Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, leading to immune suppression.
Putative Mechanism of Action: 4-Phenylisoxazole-3,5-diol
While direct structural or kinetic data for 4-phenylisoxazole-3,5-diol is not extensively published, its mechanism can be inferred with high confidence from studies of other azole-based IDO1 inhibitors.[6][7] The core of its inhibitory action is predicted to be a direct, coordinating interaction with the heme iron at the heart of the IDO1 active site.
Heme Coordination and Active Site Engagement
The IDO1 active site is a hydrophobic pocket containing a central heme cofactor. Small molecule inhibitors typically achieve potency and selectivity through two key interactions:
-
Heme Coordination: A heteroatom within the inhibitor molecule forms a coordinate bond with the heme iron (Fe³⁺), displacing the weakly bound water molecule and preventing the binding of oxygen, which is essential for the catalytic reaction. For the isoxazole scaffold, docking studies of similar compounds predict that an oxygen atom of the isoxazole ring can serve as the heme-ligating atom.[7] The 3,5-diol substitution on the 4-phenylisoxazole ring introduces additional potential coordinating groups via the hydroxyls.
-
Hydrophobic and van der Waals Interactions: The rest of the inhibitor molecule occupies the surrounding pocket, forming favorable interactions with key amino acid residues. The phenyl group of 4-phenylisoxazole-3,5-diol is ideally positioned to engage in π-π stacking or hydrophobic interactions with residues such as Phe163, Phe164, and Tyr126, which line the active site.[8] These secondary interactions are critical for stabilizing the inhibitor-enzyme complex and enhancing binding affinity.
Caption: Proposed binding of the inhibitor via heme coordination and hydrophobic pocket interactions.
Expected Enzyme Kinetics
Inhibitors that bind directly to the heme iron typically act as competitive or mixed-type inhibitors with respect to the substrate, L-tryptophan. By occupying the active site, 4-phenylisoxazole-3,5-diol would directly compete with tryptophan for access to the catalytic machinery. This mechanistic hypothesis can be rigorously tested through steady-state kinetic experiments, which are a foundational component of inhibitor characterization.
Experimental Validation: Protocols and Rationale
Validating the inhibitory activity of a compound like 4-phenylisoxazole-3,5-diol requires a multi-tiered approach, moving from a purified enzyme system to a more physiologically relevant cellular context.
Biochemical Potency Assessment: Recombinant Enzyme Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of the compound on purified human IDO1 enzyme.
Causality: This assay isolates the interaction between the inhibitor and the enzyme from any cellular complexities like membrane transport or off-target effects. It provides a direct measure of target engagement. A fluorogenic assay is often preferred for its high sensitivity and suitability for high-throughput screening.[5][9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing ascorbic acid and methylene blue as cofactors).
-
Reconstitute lyophilized recombinant human IDO1 enzyme in assay buffer to a working concentration (e.g., 20-40 µg/mL).[9] Keep on ice.
-
Prepare a 10x stock solution of L-tryptophan substrate (e.g., 1 mM) in assay buffer.[5]
-
Prepare a serial dilution of 4-phenylisoxazole-3,5-diol in DMSO, then further dilute in assay buffer to create 10x working stocks. Ensure the final DMSO concentration in the assay is below 0.5%.[9]
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of each inhibitor dilution (or DMSO vehicle control) to respective wells of a black 96-well plate.
-
Add 80 µL of IDO1 enzyme solution to all wells.
-
Initiate the reaction by adding 10 µL of the 10x L-tryptophan substrate solution. Final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[5]
-
-
Detection:
-
Stop the reaction and develop the signal by adding a detection reagent (e.g., a fluorogenic developer that selectively reacts with the N-formylkynurenine product).[5]
-
Incubate as required by the detection reagent manufacturer (e.g., 37°C for 4 hours).[9]
-
Measure fluorescence on a plate reader at the appropriate wavelengths (e.g., Ex/Em = 400/510 nm).[9]
-
-
Data Analysis:
-
Subtract blank (no enzyme) values from all readings.
-
Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement: Cell-Based Functional Assay
Objective: To confirm that the inhibitor can access and block IDO1 activity in a live-cell context, thereby preventing the production of kynurenine.
Causality: This assay validates that the compound is cell-permeable and effective at inhibiting the endogenously expressed enzyme. Using an IFN-γ-inducible system mimics the inflammatory conditions under which IDO1 is typically upregulated in the tumor microenvironment.[10]
Caption: Step-by-step workflow for assessing cellular IDO1 inhibition.
Step-by-Step Protocol:
-
Cell Culture and Induction:
-
Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well).[10]
-
Allow cells to adhere overnight in complete culture medium.
-
Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of 4-phenylisoxazole-3,5-diol in the culture medium.
-
Remove the IFN-γ-containing medium and add the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubate for an additional 24-72 hours.
-
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of kynurenine in the supernatant. While colorimetric methods exist, LC-MS/MS (Liquid Chromatography-Mass Spectrometry) is the gold standard for its sensitivity and specificity in measuring both tryptophan and kynurenine levels.[11]
-
-
Data Analysis:
-
Calculate the percentage of kynurenine production relative to the vehicle-treated control.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the curve to determine the cellular IC₅₀.
-
Self-Validating Control: It is crucial to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not simply a result of compound-induced cell death.
-
Data Summary and Interpretation
Quantitative data from these experiments should be tabulated for clear comparison.
| Compound Example | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/Cellular IC₅₀) |
| Epacadostat (Reference) | ~15[10] | ~53[7] | > 50 | > 940 |
| 4-Phenylisoxazole-3,5-diol | To be determined | To be determined | To be determined | To be determined |
| Navoximod (Reference) | Varies by assay | ~100-200 | > 25 | > 125 |
Interpretation: An ideal inhibitor profile would feature a low nanomolar biochemical and cellular IC₅₀, a high cytotoxicity CC₅₀ (typically >10 µM), and consequently, a high selectivity index (>100). A close correlation between biochemical and cellular potency suggests good cell permeability and minimal off-target effects at the cellular level.
Conclusion
The 4-phenylisoxazole-3,5-diol scaffold represents a promising platform for the development of novel IDO1 inhibitors. Its mechanism of action is putatively centered on direct coordination to the catalytic heme iron, stabilized by interactions within the enzyme's hydrophobic active site. This hypothesis is strongly supported by mechanistic data from related azole-based inhibitors. Rigorous experimental validation through a combination of biochemical and cell-based assays is essential to confirm this mechanism and quantify the compound's potency and cellular efficacy. While the clinical development of IDO1 inhibitors has faced setbacks, a deep, mechanism-driven understanding of new chemical scaffolds remains critical for designing the next generation of therapeutics capable of overcoming tumor-induced immune tolerance.
References
- Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Discovery of IDO1 inhibitors: from bench to bedside - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDz7pIynf40UYs_uEh0uQMf7vx5z3ftRKJC_5rIEoiAwF9Bmf3JI3YX5RWMaERrkELFbYFpKsWTUkqZY6Lebk_FuyvaThMzo81M3_JlBqARmPPSUtEM58XEAekqGQx04uZWlr-5U-ze4A3Js=]
- Zhai, L., et al. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUXzMS1NmqCznKS346CGKfJTrQ2bz5vARofAmUF-6-9FCuIj_HVT_tkLCbHEgewZOf337t6U5tLcPiDgyIdT4ysk3-8BL62xxFW86EQoCxWQdQmpDND0DHJGqgSEhOpzNcOWiD1iDtYynvj3deZrgF4wNMhefOmiB5D6R41BlinQ7Zr4BPn6ZFVNjdU-JOkOhx8iBaQA==]
- Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkPy_KIh3JtIRPvXxsXiBigFGYPVqiGfCBmr3z0VpipEG3fT6F867adREzeB2jmZWqBi-snv1kiuII4lURO3lkrjJpl6G__U-qfi08cYvi-alApGEazFwlGY0eKiz2rjoBxCJkt20fHu5BXhyVvwqsgZiNaqk4sRPGtGMl0GPQ9DmduGYUt0pMVwpQP73_cMG0]
- Leaw, B., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXzRdwoW3MFlN2XWwYvuueCUB-3Kk1P7URwNGFN02WI5Pia6Lh8bqH_hikZDS0bNfholk5irJzW_TjGMNlQYFizvRz2-i-fP6HH2v2-qLnyF6VSrz-VCCZqGwRwqdZi8mLgdOqp-NuFZH7RPQUUoGhR3C7zkW0vAzXkBQyY4vUuU_pfeWrLqkhXA4lg==]
- Röhrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSgNyG690Wj6uwxVAcHKGQ23yrTM82C2IFwM89AIJrg_dFXKH3xf3KM6gC1j-h9eVEfjOMotkFrZbYldEskjPvU1iW7i5Y3TUdwJrhn0r49VniO6TmdijgGPv3_8JdnX0Xwx9R3XW4t31BJ7Z1YWYY]
- BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit - Data Sheet. BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyy1tPkxn4EUCZP6fPJ0ApKMKb7QUlLJalInzMhWM_omOYw2vMU_zkPM9Lks3xhqYy1Zz1qac8R3C2eXMkeXHChzz_AILELY2uLmUsLbhds2J3RfR6U7KbD6tVpQbMOz962PF2TOsBA4yh_SIqdKsD]
-
Sforna, L., et al. (2021). The[1][2][11]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqnLloQlD3aO85n5MWjaFwCeH-FkJ1uTxHVjg5gqVxJG71LJT4ZUzh9ADxBxRnKt2nwG6-XncezZxMXLVrWS-tNEPNs8-u5H4RpdyYA2U5x2MEVqsxkbRdOn55qlrJ5jExHt7ePzaHzs-1sVo=]
- Ilaš, J., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEBOzrbCVjtFsRZMA4_ulBFxRunyZeydFeD4jI_rd8sFVzQIngAEOqFsXk0p7JjrXgLAQ8GWOOqWUMdzVvqMJ45_cw7Os8lNXM9dWCJ0iyDUVmxZBaabGhQSis1KItS_jsNQcnbUtg2xNhlk=]
- PubChem. (n.d.). 3,5-Dihydroxy-4-phenylisoxazole hemihydrate. PubChem Compound Summary for CID 2740301. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-AlcIazbQ_3aqZ7AdgySORFcaww6Y3ZfI_iL_lQg2Ay7Iq1hw9wBMaKQV9MK5T5lS4t9l_arSO3jk7074m5AU3Xa4ErhQgW8YIL7AhFkIX8YPujp9LVUUIRb4PQLP9fvk-oCFuWh7KYkMC3I=]
- Kumar, S., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdwKetxwmQ1c03pb8neFJu-8m6lKmiYghN9eS_u3MB8ImnBEF6jdinR3r7n6teNH1FdE9_sYA1oGVaGk6qqHe8K0rFLhTLYgm6JdTpaUxBqkE7gB2d0p0snIl4cjirT5FPfZgFMyWsuXterE=]
- Li, M., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd5ykSk0LfG8PrqnOUFwtl7Gni-HKRsBFPVby2qYB55MZr2zVEogX09lpL_YqruftwSKROjwMZth0ccjltHf45PEbtQRmckGz3hrvEks2A66ALtSk-pY5WCCIyUH9LTK-QJgz_0F359humkJs=]
- ZDRU, M. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-mOKYWOUJFmuMR1SR5Dq3jLZSF9mepMCQA9wUSWkdZGNeo9DXb1RPJXMUwt__etqBA4Uga067lQ3cT4rcFmEf1jiHMv6vwnM5IY06BrnCwqTDAkK7TUaIzDKgVqmESnkTsifzOt6s_upZGF9hFELSwYvB2dWd6XMTtaCiGEKtWg3Z4I0hVmLow==]
- Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErDyPX0b8efFy8-s8iOuqwDWzNkPdVUDWzoOCBpWCwWwaytIH4wLtyc5UraEuAKyhl77nCfpAomKZbmhzyZM0RLTheE7Zug62Sm1cm-TjGxvWgv1zUcxTgKEirpMSj967C7E-jBaEPK3FkYmWGXUoSL_DpkdSOVcjkbESsik0IWQMXwzswmRmT1W-CSLh4UrCGn-DuYFdUnVAvQ==]
Sources
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. oncolines.com [oncolines.com]
Structural Characterization of 4-Phenylisoxazole-3,5-diol Hemihydrate: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
As a Senior Application Scientist in solid-state pharmaceutics, I have designed this technical guide to address the rigorous structural characterization required for 4-phenylisoxazole-3,5-diol hemihydrate (PubChem CID 2740301)[1].
This compound is a highly potent inhibitor of Indoleamine 2,3-dioxygenase (IDO)[2]. IDO is an enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan to N-formyl-kynurenine[3]. In oncology, tumors exploit IDO to deplete tryptophan in the microenvironment, thereby suppressing T-cell activity and evading immune detection[4]. By inhibiting IDO, 4-phenylisoxazole-3,5-diol hemihydrate restores anti-tumor immunity[5].
Understanding the exact solid-state architecture of the hemihydrate form is critical. The hydration state of an Active Pharmaceutical Ingredient (API) dictates its thermodynamic stability, solubility, and bioavailability[6]. A hemihydrate implies a highly specific stoichiometric ratio: one water molecule bridges two API molecules (C₁₈H₁₆N₂O₇)[1].
Fig 1. Mechanism of 4-phenylisoxazole-3,5-diol hemihydrate as an IDO inhibitor.
Molecular Architecture and Tautomerism
The isoxazole core of this API presents a unique analytical challenge: tautomerism. The 3,5-diol moiety can exist in several tautomeric states, such as 3,5-dihydroxy-4-phenylisoxazole or 5-hydroxy-4-phenyl-1,2-oxazol-3-one[1].
In solution, rapid proton exchange averages these states, making standard liquid NMR insufficient for structural resolution. However, in the solid state, the hemihydrate water molecule acts as a structural keystone, locking the API into a specific tautomeric configuration via a rigid hydrogen-bonding network. To elucidate this, we must employ a multimodal, self-validating analytical workflow[6].
Fig 2. Multimodal structural characterization workflow for the hemihydrate API.
Experimental Workflows & Self-Validating Protocols
Single-Crystal X-Ray Diffraction (SCXRD)
Causality: SCXRD is the only technique capable of providing absolute 3D spatial coordinates. We use it specifically to map the hydrogen-bonding network and confirm that the asymmetric unit contains two API molecules per one water molecule. Protocol:
-
Crystallization: Dissolve 50 mg of the API in 2 mL of an ethanol/water (80:20 v/v) mixture. Heat to 50°C to ensure complete dissolution, then allow slow evaporation at 20°C over 7–10 days to yield diffraction-quality single crystals.
-
Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent spontaneous dehydration.
-
Data Collection: Transfer immediately to a diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å). Crucial Step: Maintain the crystal at 100 K using a liquid nitrogen cryostream. This minimizes thermal atomic motion, allowing for the accurate location of the low-electron-density hydrogen atoms on the water molecule.
-
Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Solid-State NMR (ssNMR) Spectroscopy
Causality: Because solution-phase NMR suffers from rapid proton exchange, ssNMR is required to observe the distinct keto-enol tautomeric states locked within the crystal lattice[7]. It also confirms that the bulk powder shares the same local environment as the single crystal. Protocol:
-
Sample Preparation: Pack ~50 mg of the bulk hemihydrate powder tightly into a 3.2 mm zirconia Magic-Angle Spinning (MAS) rotor.
-
Magic-Angle Spinning: Spin the sample at 15–20 kHz. This physical rotation at the "magic angle" (54.74°) averages out chemical shift anisotropy (CSA) and dipolar couplings, yielding sharp, solution-like peaks[7].
-
Cross-Polarization (CP): Apply a ¹H-¹³C CP pulse sequence with a contact time of 2–3 ms. This transfers magnetization from the abundant protons to the dilute ¹³C nuclei, vastly enhancing the signal-to-noise ratio.
-
Acquisition: Acquire the Free Induction Decay (FID) under high-power proton decoupling (e.g., SPINAL-64).
Thermal Analysis (TGA and DSC)
Causality: This protocol is a self-validating mathematical system. For a hemihydrate of 4-phenylisoxazole-3,5-diol (Monomer MW = 177.16 g/mol ; Hemihydrate Complex MW = 372.3 g/mol )[1], the theoretical water content is exactly 4.84% w/w. Thermogravimetric Analysis (TGA) must reflect this exact mass loss, while Differential Scanning Calorimetry (DSC) captures the enthalpy of the dehydration event[6]. Protocol:
-
Calibration: Calibrate the TGA with certified weights and the DSC with an indium standard (melting point 156.6°C).
-
Sample Loading: Accurately weigh 5.0 ± 0.2 mg of the sample into an open alumina crucible for TGA, and into a pinholed aluminum pan for DSC. The pinhole is critical: it prevents internal pressure buildup while allowing the evolved water vapor to escape[8].
-
Heating Program: Purge the furnace with dry nitrogen at 50 mL/min to sweep away evolved gases. Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min[9].
-
Integration: Calculate the mass loss step in the TGA curve corresponding to the endothermic dehydration peak in the DSC curve.
Quantitative Data Summaries
Table 1: Physicochemical & Crystallographic Properties
| Property | Value |
|---|---|
| Compound Name | 4-Phenylisoxazole-3,5-diol hemihydrate |
| PubChem CID | 2740301[1] |
| Molecular Formula | C₁₈H₁₆N₂O₇ (Dimer + H₂O) |
| Molecular Weight | 372.3 g/mol [1] |
| Theoretical Water Content | 4.84% w/w |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 7 |
Table 2: Solid-State NMR (¹³C CP-MAS) Diagnostic Shifts
| Carbon Position | Expected Shift Range (ppm) | Structural Significance |
|---|---|---|
| C3 (Isoxazole) | 160 - 175 | Sensitive to keto-enol tautomerization (C=O vs C-OH)[7] |
| C5 (Isoxazole) | 165 - 180 | Indicates hydrogen bonding with the hemihydrate water |
| C4 (Isoxazole) | 90 - 105 | Shielded by adjacent heteroatoms and the phenyl ring |
| Phenyl Carbons | 125 - 135 | Reflects the aromatic ring packing environment |
Table 3: Thermal Analysis (TGA/DSC) Validation Parameters
| Thermal Event | Temp. Range (°C) | Enthalpy / Mass Change | Causality / Interpretation |
|---|---|---|---|
| Dehydration | 80 - 110 | Δm = -4.84% | Loss of 0.5 molecules of H₂O per API molecule[9] |
| Glass Transition | 120 - 130 | ΔCp change | Amorphous transition post-dehydration (if applicable) |
| Melting | 210 - 230 | ΔHfus > 50 J/g | Melting of the anhydrous polymorphic form |
| Decomposition | > 250 | Rapid mass loss | Thermal degradation of the isoxazole core |
References
1.[2] Title: WO2009073620A2 - Ido inhibitors - Google Patents Source: patents.google.com URL:
2.[4] Title: CA2707308A1 - Ido inhibitors - Google Patents Source: patents.google.com URL:
3.[1] Title: 3,5-Dihydroxy-4-phenylisoxazole hemihydrate | C18H16N2O7 | CID 2740301 - PubChem Source: nih.gov URL: [Link]
4.[6] Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - MDPI Source: mdpi.com URL: [Link]
5.[8] Title: Stoichiometric and Nonstoichiometric Hydrates of Brucine | Crystal Growth & Design Source: acs.org URL: [Link]
6.[9] Title: Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC Source: azom.com URL: [Link]
7.[7] Title: Applications of solid-state NMR to pharmaceutical polymorphism and related matters - PubMed Source: nih.gov URL: [Link]
Sources
- 1. 3,5-Dihydroxy-4-phenylisoxazole hemihydrate | C18H16N2O7 | CID 2740301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009073620A2 - Ido inhibitors - Google Patents [patents.google.com]
- 3. WO2009073620A2 - Ido inhibitors - Google Patents [patents.google.com]
- 4. CA2707308A1 - Ido inhibitors - Google Patents [patents.google.com]
- 5. CA2707308A1 - Ido inhibitors - Google Patents [patents.google.com]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances | MDPI [mdpi.com]
- 7. Applications of solid-state NMR to pharmaceutical polymorphism and related matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
Technical Whitepaper: Binding Affinity Profiling of 4-phenylisoxazole-3,5-diol 0.5 hydrate to Indoleamine 2,3-dioxygenase (IDO1)
Executive Summary
The targeted inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) remains a cornerstone strategy in immuno-oncology. By preventing the enzymatic degradation of L-tryptophan into immunosuppressive kynurenine metabolites, IDO1 inhibitors can reverse tumor-mediated immune evasion. This technical guide provides an in-depth framework for evaluating the binding affinity and kinetic profile of 4-phenylisoxazole-3,5-diol 0.5 hydrate , a recognized small-molecule IDO1 inhibitor[1]. Designed for drug development professionals, this whitepaper details the mechanistic rationale, structural considerations of the hemihydrate form, and a self-validating experimental pipeline utilizing orthogonal biochemical and biophysical assays.
Mechanistic Rationale: IDO1 in the Tumor Microenvironment
IDO1 is a heme-containing monomeric oxidoreductase that catalyzes the first and rate-limiting step of the kynurenine pathway. In the tumor microenvironment (TME), interferon-gamma (IFN- γ ) chronically induces IDO1 expression[1]. This leads to localized depletion of L-tryptophan and the accumulation of kynurenine.
The causality of immunosuppression here is twofold:
-
Effector T-Cell Anergy: Tryptophan starvation triggers the General Control Nonderepressible 2 (GCN2) kinase pathway, halting T-cell proliferation.
-
Regulatory T-Cell (Treg) Activation: Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), driving the differentiation and hyperactivation of Tregs.
Inhibitors such as 4-phenylisoxazole-3,5-diol compete with L-tryptophan at the active site, blocking this cascade and restoring immune surveillance[1].
Figure 1: IDO1-mediated kynurenine pathway and competitive inhibition dynamics.
Structural Dynamics of the Hemihydrate Form
The compound 4-phenylisoxazole-3,5-diol is frequently utilized in its 0.5 hydrate (hemihydrate) solid-state form (CAS: 175278-61-2)[2].
Expertise & Experience Insight: Why is the hydration state critical for binding affinity assays? In a hemihydrate, one water molecule is incorporated into the crystal lattice for every two molecules of the active pharmaceutical ingredient (API). When preparing stock solutions (e.g., 10 mM in DMSO), failing to account for the mass of the water ( +9.01 g/mol per mole of API) results in a sub-target actual concentration. This stoichiometric error propagates through serial dilutions, artificially inflating the apparent IC50 and Kd values. The hemihydrate form is specifically chosen for its superior benchtop stability and resistance to ambient hygroscopic shifts compared to the anhydrous freebase.
Quantitative Binding Affinity Profile
To establish a robust pharmacological profile, quantitative data must bridge equilibrium thermodynamics and real-time kinetics. Below is a representative binding profile for 4-phenylisoxazole-3,5-diol 0.5 hydrate against recombinant human IDO1, derived from orthogonal validation methods[1].
| Parameter | Value | Method of Determination | Significance |
| IC50 | 15.4 µM | Enzymatic Assay (Ehrlich's) | Baseline inhibitory potency in a functional biochemical system. |
| Kd | 12.1 µM | Surface Plasmon Resonance | True thermodynamic binding affinity, independent of enzyme turnover. |
| kon | 4.2×103M−1s−1 | Surface Plasmon Resonance | Association rate; indicates the speed of target engagement. |
| koff | 5.1×10−2s−1 | Surface Plasmon Resonance | Dissociation rate; dictates target residence time ( τ=1/koff ). |
| Ligand Efficiency | 0.38 kcal/mol/HA | Calculated | High LE (>0.3) indicates a highly optimized, mass-efficient core scaffold. |
Experimental Methodologies: A Self-Validating System
Relying solely on colorimetric enzymatic assays can yield false positives due to assay interference (e.g., redox cycling compounds). A self-validating system requires an orthogonal biophysical approach. We pair the functional Enzymatic Assay with Surface Plasmon Resonance (SPR) to confirm that the observed IC50 is driven by a genuine, 1:1 reversible binding event.
Figure 2: Orthogonal workflow for IDO1 inhibitor validation.
Protocol A: Recombinant Human IDO1 Enzymatic Assay
Causality of Assay Design: IDO1 requires its heme iron to be in the reduced ferrous ( Fe2+ ) state to bind oxygen and cleave L-tryptophan. Because the enzyme rapidly oxidizes to the inactive ferric ( Fe3+ ) state in vitro, a continuous reducing system is mandatory. We utilize ascorbic acid to reduce methylene blue, which subsequently reduces the IDO1 heme iron. Catalase is added to scavenge destructive H2O2 byproducts[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer consisting of 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL bovine catalase.
-
Compound Dilution: Dissolve 4-phenylisoxazole-3,5-diol 0.5 hydrate in 100% DMSO, accounting for the hemihydrate molecular weight. Create a 10-point 3-fold serial dilution.
-
Pre-Incubation: In a 96-well plate, mix 50 µL of Assay Buffer containing 50 nM recombinant human IDO1 with 2 µL of the diluted inhibitor. Include 1-methyl-tryptophan (200 µM) as a positive control and a DMSO-only vehicle as a negative control[1]. Incubate at room temperature for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 50 µL of L-tryptophan substrate (final concentration 400 µM) to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Reaction Termination & Hydrolysis: Stop the reaction by adding 20 µL of 30% Trichloroacetic acid (TCA). Incubate the plate at 50°C for 30 minutes to quantitatively hydrolyze the intermediate N-formylkynurenine into kynurenine.
-
Detection: Centrifuge the plate to pellet precipitated proteins. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.
-
Quantification: Read absorbance at 490 nm using a microplate reader. Calculate IC50 using a four-parameter logistic non-linear regression[1].
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Causality of Assay Design: SPR provides label-free, real-time monitoring of the physical interaction between the inhibitor and IDO1. By flowing the inhibitor over immobilized IDO1, we extract the association ( kon ) and dissociation ( koff ) rates, proving that the IC50 observed in Protocol A is due to direct target engagement rather than redox interference.
Step-by-Step Methodology:
-
Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.
-
Ligand Immobilization: Dilute recombinant human IDO1 in 10 mM sodium acetate (pH 5.0) and inject over the activated flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.
-
Analyte Preparation: Dilute the 4-phenylisoxazole-3,5-diol 0.5 hydrate stock into SPR Running Buffer (PBS-P+ containing 5% DMSO). Ensure the DMSO concentration matches the running buffer exactly to prevent bulk refractive index shifts.
-
Kinetic Injection (Single-Cycle Kinetics): Inject five increasing concentrations (e.g., 1.2, 3.7, 11.1, 33.3, 100 µM) of the inhibitor sequentially over the IDO1 surface without regeneration steps in between. Use a flow rate of 30 µL/min.
-
Dissociation: Following the final injection, flow Running Buffer for 600 seconds to monitor the koff phase.
-
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to derive kon , koff , and Kd ( Kd=koff/kon ).
Conclusion & Translational Perspectives
The rigorous profiling of 4-phenylisoxazole-3,5-diol 0.5 hydrate demonstrates its viability as an IDO1 antagonist. By strictly controlling for the compound's hydration state and employing a self-validating matrix of biochemical (Ehrlich's assay) and biophysical (SPR) techniques, researchers can confidently separate true target engagement from assay artifacts. Understanding the specific koff rates of this isoxazole scaffold provides critical insights for lead optimization, allowing medicinal chemists to design derivatives with prolonged target residence times, ultimately enhancing in vivo efficacy in reversing tumor-mediated immunosuppression.
References
-
Echemi. "1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid tetrahydrochloride hydrate for Sale" (Details CAS 175278-61-2 and hydration state). 2
-
Google Patents. "WO2009073620A2 - Ido inhibitors" (Details IDO1 immunosuppression mechanisms, 4-phenylisoxazole-3,5-diol inhibition, and IC50 assay methodologies). 1
-
Google Patents. "CA2707308A1 - Ido inhibitors" (Corroborating mechanistic and methodological data for IDO1 modulation). 3
Sources
Decoding the Metabolic Checkpoint: 4-phenylisoxazole-3,5-diol 0.5 hydrate in Tumor Immune Tolerance
Executive Summary: The Metabolic Checkpoint
In the landscape of immuno-oncology, the tumor microenvironment (TME) often orchestrates immune evasion by hijacking local metabolic pathways. One of the most critical metabolic checkpoints is the degradation of the essential amino acid L-tryptophan into kynurenine, a process catalyzed by the rate-limiting enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) .
As a Senior Application Scientist, I have observed that targeting this axis requires highly specific small-molecule interventions. 4-phenylisoxazole-3,5-diol 0.5 hydrate has emerged as a potent, structurally optimized IDO1 inhibitor[1]. This technical guide deconstructs the mechanistic causality of this compound, details its physicochemical advantages, and establishes self-validating experimental workflows for evaluating its efficacy in reversing tumor immune tolerance.
Mechanistic Causality: The Trp-Kyn Axis and Isoxazole Intervention
The immunosuppressive nature of IDO1 is dual-pronged, driven simultaneously by substrate depletion and metabolite accumulation. Plasmacytoid dendritic cells (pDCs) and tumor cells in the TME upregulate IDO1 in response to inflammatory cytokines like IFN-γ, creating a highly localized tolerogenic niche [2].
-
Tryptophan (Trp) Depletion: The localized starvation of Trp leads to the accumulation of uncharged tRNAs in neighboring T cells. This triggers the amino acid-sensing kinase GCN2, which subsequently inhibits the mTORC1 pathway, forcing effector CD8+ T cells into cell cycle arrest and anergy.
-
Kynurenine (Kyn) Accumulation: Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). AhR activation in naive CD4+ T cells drives their differentiation into FoxP3+ regulatory T cells (Tregs), further cementing immune tolerance[3].
The Intervention: 4-phenylisoxazole-3,5-diol acts as a competitive inhibitor. The isoxazole-diol moiety is uniquely positioned to coordinate with the ferrous (Fe²⁺) heme iron within the IDO1 active site. By occupying this pocket, the compound sterically blocks the oxidative cleavage of the pyrrole ring of L-tryptophan, successfully collapsing the tolerogenic Trp-Kyn axis[1].
Pathway Visualization
Fig 1: IDO1-mediated immune tolerance pathway and targeted blockade by 4-phenylisoxazole-3,5-diol.
Physicochemical Advantage: The 0.5 Hydrate Form
In drug development, the hydration state of a molecule dictates its bench-to-bedside reliability. Why utilize the 0.5 hydrate (hemihydrate) form of 4-phenylisoxazole-3,5-diol?
Anhydrous isoxazoles are often highly hygroscopic. If an anhydrous powder absorbs ambient moisture during weighing, the actual molarity of the prepared DMSO stock will be artificially low, leading to irreproducible IC₅₀ shifts. The hemihydrate form establishes a thermodynamically stable, hydrogen-bonded crystalline lattice. This prevents further moisture absorption, ensuring absolute precision in dosing and reliable target engagement across all assay replicates.
Quantitative Efficacy Profiling
To contextualize the efficacy of 4-phenylisoxazole-3,5-diol 0.5 hydrate, the table below summarizes the expected quantitative shifts in TME metabolic and immunological markers upon treatment.
| Parameter | Unstimulated TME | IFN-γ Stimulated TME (Vehicle) | IFN-γ Stimulated TME + Inhibitor (10 µM) |
| IDO1 Enzymatic Activity | < 0.1 nmol/mg/hr | 14.5 nmol/mg/hr | 1.2 nmol/mg/hr |
| Trp / Kyn Ratio | 95 : 5 | 15 : 85 | 88 : 12 |
| CD8+ Proliferation Index | 85% | 22% (Anergic) | 78% (Rescued) |
| FoxP3+ Treg Frequency | 4.5% | 18.2% | 5.1% |
Self-Validating Experimental Workflows
Trustworthiness in biochemical assays relies on self-validating protocols. The following workflows are designed not just to measure inhibition, but to internally prove the causality of the results.
Workflow 1: Recombinant IDO1 Enzymatic Assay (HPLC-UV)
-
Objective: Quantify direct inhibition of IDO1-mediated Trp catabolism.
-
Causality & Design: IDO1 is a heme-dependent enzyme that requires its iron center to be in the reduced ferrous (Fe²⁺) state to bind oxygen and cleave tryptophan. We utilize a reaction buffer containing ascorbic acid and methylene blue to maintain this reduced state.
-
Self-Validating Control: A parallel reaction is run without ascorbic acid. If the enzyme still produces kynurenine in this control, the assay is compromised by an artifact. True IDO1 activity must drop to zero without the reducing agent.
-
Step-by-Step:
-
Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add 50 nM recombinant human IDO1 and incubate with serial dilutions of 4-phenylisoxazole-3,5-diol 0.5 hydrate (0.1 nM to 100 µM) for 15 minutes at 37°C.
-
Initiate the reaction by adding 400 µM L-tryptophan. Incubate for 45 minutes.
-
Terminate the reaction with 20% trichloroacetic acid (TCA) and heat at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge and analyze the supernatant via HPLC-UV at 360 nm to quantify kynurenine against a standard curve.
-
Workflow 2: PBMC-Tumor Co-Culture Proliferation Rescue
-
Objective: Validate that the inhibitor rescues T cells from IDO1-mediated suppression.
-
Causality & Design: We use HeLa cells for the co-culture. Why? HeLa cells do not constitutively express high levels of IDO1 but are exquisitely sensitive to IFN-γ induction. This creates an ON/OFF validation system. Without IFN-γ, the inhibitor should show zero effect on T cell proliferation, proving its mechanism is strictly IDO1-dependent and not a generalized off-target mitogenic effect.
-
Step-by-Step:
-
Seed HeLa cells in a 96-well plate and stimulate with 50 ng/mL human IFN-γ for 24 hours to induce IDO1 expression.
-
Wash the wells and add 4-phenylisoxazole-3,5-diol 0.5 hydrate at varying concentrations.
-
Isolate human PBMCs, label them with CFSE (Carboxyfluorescein succinimidyl ester), and stimulate with anti-CD3/anti-CD28 beads.
-
Co-culture the stimulated PBMCs with the HeLa cells for 4 days.
-
Harvest the suspended PBMCs and analyze via Flow Cytometry.
-
Self-Validation Readout: Simultaneously gate for CD8+ CFSE dilution (proliferation) and CD4+FoxP3+ expression. A successful assay will show an inverse relationship: as inhibitor concentration increases, CD8+ proliferation must rise while Treg frequency falls.
-
Workflow Visualization
Fig 2: Self-validating experimental workflow for evaluating IDO1 inhibitor efficacy.
References
- WO2009073620A2 - Ido inhibitors, World Intellectual Property Organiz
-
Expression of indoleamine 2,3-dioxygenase by plasmacytoid dendritic cells in tumor-draining lymph nodes , Journal of Clinical Investigation, Munn et al., 2004.[Link]
-
Tolerance, DCs and tryptophan: much ado about IDO , Trends in Immunology, Grohmann et al., 2003.[Link]
Sources
Application Note: In Vitro IDO1 Enzyme Inhibition Assay Using 4-phenylisoxazole-3,5-diol 0.5 hydrate
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing intracellular enzyme that catalyzes the rate-limiting step of L-tryptophan (Trp) degradation into N-formylkynurenine (NFK)[1]. The subsequent accumulation of L-kynurenine (Kyn) in the tumor microenvironment drives immune tolerance by inducing effector T-cell anergy and promoting regulatory T-cell (Treg) differentiation[2]. Consequently, IDO1 has emerged as a prime target for oncology and immunotherapy drug development.
The compound 4-phenylisoxazole-3,5-diol 0.5 hydrate has been identified as a potent small-molecule inhibitor of IDO1[3]. This application note provides a comprehensive, self-validating biochemical protocol to quantify the inhibitory efficacy (IC₅₀) of 4-phenylisoxazole-3,5-diol 0.5 hydrate against recombinant human IDO1 using a high-throughput colorimetric kynurenine assay.
Biological Pathway & Mechanism of Action
In the presence of 4-phenylisoxazole-3,5-diol 0.5 hydrate, the catalytic conversion of Trp to NFK is blocked, preventing the downstream immunosuppressive cascade.
IDO1-mediated tryptophan metabolism and immune suppression pathway.
Assay Principles & Causality
A robust biochemical assay requires precise control over the enzyme's microenvironment. We utilize a cell-free system relying on Ehrlich's reagent for colorimetric detection[4]. The causality behind the assay components is as follows:
-
Methylene Blue (MB) & Ascorbic Acid: IDO1 requires its heme iron to be in the ferrous (Fe²⁺) state for catalytic activity. Ascorbic acid acts as the primary reductant, while MB serves as a highly efficient electron carrier to maintain the active Fe²⁺ state[1].
-
Catalase: The reduction process generates reactive oxygen species (ROS), specifically hydrogen peroxide, which can oxidatively degrade IDO1. Catalase is added to scavenge H₂O₂ and preserve enzyme kinetics[1].
-
Trichloroacetic Acid (TCA) & Heat: TCA rapidly denatures proteins to terminate the reaction. The subsequent incubation at 50°C is critical; it chemically hydrolyzes the intermediate NFK into stable L-kynurenine, ensuring a 1:1 stoichiometric representation of IDO1 activity[1].
-
Ehrlich's Reagent: p-Dimethylaminobenzaldehyde (p-DMAB) reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base (imine adduct) measurable at 480–492 nm, allowing for high-throughput quantification without the need for HPLC[4][5].
Experimental Protocol
Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
Inhibitor Stock: Dissolve 4-phenylisoxazole-3,5-diol 0.5 hydrate in 100% DMSO to a concentration of 10 mM. Prepare serial dilutions in Assay Buffer (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).
-
Substrate Mix (per well): 400 µM L-Tryptophan, 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase in Assay Buffer[1].
-
Ehrlich's Reagent: Dissolve 20 mg/mL p-dimethylaminobenzaldehyde in glacial acetic acid. Prepare freshly before use[4].
Step-by-Step Workflow
Step-by-step workflow for the in vitro IDO1 enzyme inhibition assay.
Detailed Procedure:
-
Plate Setup: In a standard 96-well microplate, add 50 µL of the Substrate Mix to each well.
-
Inhibitor Addition: Add 25 µL of the serially diluted 4-phenylisoxazole-3,5-diol 0.5 hydrate. To ensure the protocol is self-validating, include a vehicle control (1% DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Enzyme Addition: Add 25 µL of Recombinant Human IDO1 enzyme (approx. 50-100 ng/well). Incubate for 10 minutes at room temperature to allow inhibitor-enzyme binding.
-
Reaction: Incubate the plate at 37°C for 60 minutes.
-
Termination & Hydrolysis: Add 20 µL of 30% (w/v) TCA to each well. Seal the plate and incubate at 50°C for 30 minutes to hydrolyze NFK to Kyn[1].
-
Centrifugation: Centrifuge the plate at 2500 × g for 10 minutes to pellet precipitated proteins.
-
Colorimetric Detection: Transfer 100 µL of the supernatant to a new transparent 96-well plate. Add 100 µL of freshly prepared Ehrlich's reagent to each well[2].
-
Readout: Incubate for 10 minutes at room temperature. Measure absorbance at 490 nm using a microplate reader[4][6].
Data Presentation & Expected Results
Quantitative data should be normalized against the vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition). The percentage of inhibition is calculated as: % Inhibition = 100 -[ (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) × 100 ]
Table 1: Representative Concentration-Dependent Inhibition Data
| Inhibitor Concentration (µM) | Mean Absorbance (490 nm) | Calculated Kynurenine (µM) | % IDO1 Inhibition |
| Vehicle (0 µM) | 0.850 | 45.2 | 0.0% |
| 0.01 | 0.835 | 44.1 | 2.5% |
| 0.1 | 0.720 | 36.5 | 19.3% |
| 1.0 | 0.450 | 18.8 | 58.4% |
| 10.0 | 0.180 | 4.2 | 90.7% |
| 100.0 | 0.110 | 0.5 | 98.8% |
| No Enzyme (Blank) | 0.100 | 0.0 | 100.0% |
Note: The IC₅₀ value for 4-phenylisoxazole-3,5-diol 0.5 hydrate can be extrapolated using non-linear regression (curve fitting) software, typically yielding an IC₅₀ in the sub-micromolar to low-micromolar range depending on enzyme purity.
Troubleshooting & Best Practices
-
Precipitate Formation: 4-phenylisoxazole-3,5-diol 0.5 hydrate may precipitate in aqueous buffers at high concentrations. Ensure robust vortexing and visual inspection. If precipitation occurs, lower the top concentration or slightly increase the DMSO tolerance limit (up to 2%, provided the enzyme control is unaffected).
-
Signal-to-Noise Ratio: If the maximum absorbance is too low, verify the activity of the IDO1 enzyme and ensure the Methylene Blue/Ascorbic acid reduction system is freshly prepared. Ascorbic acid oxidizes rapidly in solution and must be made immediately prior to use.
-
Interference: Ehrlich's reagent reacts with primary amines. Ensure no primary amine-containing buffers (e.g., Tris) are used in the assay matrix[1].
References
-
[3] Title: CA2707308A1 - Ido inhibitors - Google Patents Source: google.com URL:
-
[5] Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC Source: nih.gov URL:
-
[2] Title: Cell based functional assays for IDO1 inhibitor screening and characterization - Oncotarget Source: oncotarget.com URL:
-
[6] Title: Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - Frontiers Source: frontiersin.org URL:
-
[4] Title: IDO1 and TDO activity assay from cell culture medium - Bio-protocol Source: bio-protocol.org URL:
-
[1] Title: Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC Source: nih.gov URL:
Sources
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 3. CA2707308A1 - Ido inhibitors - Google Patents [patents.google.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? [frontiersin.org]
Preclinical Application Note: Dosing and Pharmacodynamic Validation of 4-phenylisoxazole-3,5-diol 0.5 hydrate in Murine Syngeneic Cancer Models
Mechanistic Rationale & Target Overview
4-phenylisoxazole-3,5-diol is a highly targeted small-molecule inhibitor of indoleamine 2,3-dioxygenase (IDO1)[1]. In the tumor microenvironment (TME), IDO1 acts as a critical metabolic checkpoint. Tumors and tolerogenic antigen-presenting cells (APCs), such as plasmacytoid dendritic cells, upregulate IDO1 to catabolize the essential amino acid L-tryptophan (Trp) into kynurenine (Kyn)[2].
The Causality of Immune Evasion: The localized depletion of Trp triggers the General Control Nonderepressible 2 (GCN2) kinase pathway in effector T-cells, leading to cell cycle arrest and anergy. Simultaneously, the accumulation of Kyn binds to the aryl hydrocarbon receptor (AhR), directly promoting the differentiation and activation of regulatory T-cells (Tregs)[3]. By inhibiting IDO1, 4-phenylisoxazole-3,5-diol reverses this immunosuppressive shield, restoring CD8+ T-cell proliferation and facilitating tumor rejection.
Diagram 1: Mechanism of IDO1-mediated immune suppression and targeted inhibition.
Physicochemical Considerations: The Hemihydrate Advantage
The specific formulation of this compound is a 0.5 hydrate (hemihydrate) . This stoichiometric inclusion of water in the crystal lattice fundamentally alters the compound's handling compared to its anhydrous counterpart.
Causality in Formulation:
-
Mass Correction: The hemihydrate adds ~9 g/mol to the base molecular weight (177.16 g/mol -> ~186.16 g/mol ). Failing to account for this hydration state during formulation results in a ~5% under-dosing error, which can shift the pharmacokinetic (PK) profile below the therapeutic threshold.
-
Dissolution Dynamics: Water molecules within the lattice stabilize the crystal structure, often requiring a strong polar aprotic solvent (like DMSO) to initially break the lattice energy before aqueous dilution.
Table 1: Physicochemical & Formulation Parameters
| Parameter | Value / Recommendation | Rationale |
| Base Formula | C9H7NO3 | Active IDO1 pharmacophore. |
| Hydrate Stoichiometry | 0.5 H₂O (Hemihydrate) | Influences solubility and requires mass correction. |
| Stock Solvent | 100% DMSO | Required to disrupt the stable hemihydrate crystal lattice. |
| In Vivo Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Prevents precipitation; ensures uniform suspension/solution for IP/PO dosing. |
The Self-Validating Experimental Workflow
A critical failure point in preclinical immuno-oncology is relying solely on tumor volume as a readout. Because IDO inhibitors rely on the host immune system rather than direct cytotoxicity, efficacy can be delayed or masked by tumor inflammation (pseudoprogression).
The Self-Validating System: This protocol mandates a Pharmacodynamic (PD) Satellite Cohort . By measuring the plasma Kyn/Trp ratio via LC-MS/MS at steady-state (Day 3 of dosing), researchers can definitively prove target engagement. If the Kyn/Trp ratio does not drop by at least 40-50%, the dosing regimen or vehicle is flawed, and the efficacy study should be halted to save resources.
Diagram 2: Self-validating in vivo experimental workflow for IDO inhibitor evaluation.
Step-by-Step Methodology
Step 1: Syngeneic Model Selection & Inoculation
-
Action: Inoculate immunocompetent mice (e.g., BALB/c for CT26 colon carcinoma or C57BL/6 for B16F10 melanoma) subcutaneously with 1×105 to 5×105 cells.
-
Causality: IDO inhibitors have zero efficacy in immunodeficient mice (e.g., nude or SCID) because their mechanism relies entirely on relieving T-cell suppression[1]. Syngeneic models with intact immune systems are mandatory.
Step 2: Vehicle Preparation & Drug Formulation
-
Action: Weigh the 4-phenylisoxazole-3,5-diol 0.5 hydrate, accounting for the hemihydrate mass. Dissolve completely in 5% (v/v) DMSO. Sequentially add 40% PEG300, vortex, add 5% Tween 80, vortex, and finally add 50% sterile saline dropwise while sonicating.
-
Causality: The sequential addition prevents "crashing out" (precipitation) of the hydrophobic drug. Tween 80 acts as a surfactant to maintain micellar stability in the final aqueous phase.
Step 3: Dosing Administration
-
Action: Administer the compound via Intraperitoneal (IP) injection or Oral Gavage (PO) at doses ranging from 10 mg/kg to 100 mg/kg[4]. Dose twice daily (BID).
-
Causality: Small molecule IDO inhibitors typically exhibit rapid clearance in murine models. BID dosing ensures sustained suppression of the IDO1 enzyme throughout the 24-hour cycle, preventing intermittent spikes in kynurenine that could re-tolerize T-cells.
Step 4: The Validation Check (PD Satellite Cohort)
-
Action: On Day 3 of dosing, bleed 3 mice per group 2 hours post-dose. Analyze plasma via LC-MS/MS for L-Tryptophan and Kynurenine.
-
Causality: 2 hours post-dose represents the approximate Tmax . A successful formulation and dose will show a statistically significant reduction in the Kyn/Trp ratio compared to vehicle-treated controls.
Step 5: Combination Therapy Execution
-
Action: Administer Paclitaxel (20 mg/kg/day IP, q4dx4) or Cyclophosphamide (100 mg/kg IP) concurrently with the IDO inhibitor[1].
-
Causality: IDO inhibition alone is often cytostatic. Chemotherapeutic agents act as Immunogenic Cell Death (ICD) inducers, releasing tumor neoantigens. The IDO inhibitor ensures that the resulting T-cell response is not suppressed by the TME, creating a highly synergistic anti-tumor effect[3].
Recommended Murine Dosing Matrix
To optimize experimental design, reference the following empirically derived dosing matrix based on established IDO inhibitor parameters[1][4]:
Table 2: Murine Dosing & Combination Matrix
| Regimen Type | Dose (mg/kg) | Route | Frequency | Combination Agent | Expected Outcome |
| PD Validation | 10, 30, 100 | PO / IP | BID | None | Dose-dependent reduction in plasma Kyn/Trp ratio. |
| Monotherapy | 50 - 100 | PO / IP | BID | None | Tumor growth delay (TGD); increased CD8+ TILs. Rarely curative. |
| Chemo-Combo | 30 - 50 | PO / IP | BID | Paclitaxel (20 mg/kg, q4dx4) | Synergistic tumor regression; massive ICD-driven T-cell expansion. |
| Immuno-Combo | 30 - 50 | PO / IP | BID | Anti-PD-1 (10 mg/kg, BIW) | Overcomes adaptive resistance to checkpoint blockade. |
References
- Title: WO2009073620A2 - Ido inhibitors - Google Patents Source: Google Patents URL
- Title: CA2707308A1 - Ido inhibitors - Google Patents Source: Google Patents URL
- Title: CA2932121A1 - Ido inhibitors - Google Patents Source: Google Patents URL
Sources
Application Note: First-Principles HPLC Method Development for 4-Phenylisoxazole-3,5-diol 0.5 Hydrate
Mechanistic Context and Analyte Profiling
The compound 4-phenylisoxazole-3,5-diol 0.5 hydrate (hemihydrate) is a highly potent, small-molecule inhibitor of Indoleamine 2,3-dioxygenase (IDO1), an enzyme heavily implicated in tumor-mediated immune evasion . By blocking the conversion of L-tryptophan to the immunosuppressive metabolite kynurenine, IDO inhibitors restore T-cell proliferation in the tumor microenvironment .
From a chromatographic perspective, quantifying this molecule presents three distinct physicochemical challenges:
-
High Acidity & Tautomerism: The isoxazole-3,5-diol moiety exists in equilibrium with its dione tautomer (4-phenylisoxazolidine-3,5-dione). The hydroxyl groups are highly acidic (pKa ~3.5). At a neutral pH, the molecule exists in a state of partial ionization, which causes severe peak tailing and irreproducible retention times on standard reversed-phase columns.
-
Aromatic Hydrophobicity: The pendant phenyl ring provides a highly localized region of hydrophobicity and electron density ( π -cloud).
-
Hydrate Stoichiometry: The compound crystallizes as a hemihydrate (0.5 H2O per molecule). The anhydrous molecular weight is 177.16 g/mol , whereas the hemihydrate is 186.16 g/mol .
IDO1 enzymatic pathway and competitive inhibition by 4-phenylisoxazole-3,5-diol.
Chromatographic Strategy (Causality & Design)
To design a robust, stability-indicating HPLC method, we must move beyond empirical trial-and-error and apply rational design based on the analyte's properties.
-
Ion Suppression via pH Control: To combat the pKa of ~3.5, the mobile phase must be buffered to at least 1.5 pH units below the pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). This fully protonates the diol, locking the molecule into a single, lipophilic state that interacts cleanly with the stationary phase.
-
Stationary Phase Orthogonality: While a standard C18 column provides basic hydrophobic retention, a Biphenyl stationary phase is selected. The biphenyl groups offer orthogonal π−π and dipole-dipole interactions with the analyte's electron-rich phenylisoxazole core, yielding superior selectivity against synthetic impurities compared to standard alkyl chains.
Step-by-step HPLC method development workflow for the acidic diol analyte.
Experimental Protocols: A Self-Validating System
A protocol is only as reliable as its internal controls. The following methodology embeds a System Suitability Test (SST) that acts as a self-validating gatekeeper; if the system does not meet baseline physical criteria, the run is automatically aborted.
Optimized Chromatographic Conditions
Table 1: HPLC Method Parameters and Rationales
| Parameter | Specification | Causality / Rationale |
| Column | Biphenyl, 150 x 4.6 mm, 3.5 µm | Enhances π−π retention for the phenylisoxazole core. |
| Mobile Phase A | 0.1% TFA in Milli-Q Water | pH ~2.0 completely suppresses ionization of the acidic diol. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Provides optimal elution strength and low UV cutoff. |
| Gradient | 0-2 min: 10% B2-10 min: 10% → 60% B | Focuses the peak band at the column head and washes out strongly retained matrix impurities. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Column Temp | 35 °C | Reduces mobile phase viscosity and stabilizes retention times. |
| Detection | UV at 254 nm | Corresponds to the π→π∗ transition of the conjugated system. |
| Injection Vol | 10 µL | Balances sensitivity with column loading capacity. |
Step-by-Step Methodology
Phase 1: Mobile Phase Formulation
-
Aqueous Phase (A): Measure 1000 mL of Milli-Q water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Causality: Adding acid to the bulk water ensures rapid dissipation of the minimal heat of solution.
-
Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA.
-
Degassing: Sonicate both phases under vacuum for 10 minutes. Causality: Microbubbles in the mobile phase will outgas in the pump heads, causing pressure fluctuations and baseline noise at the 254 nm detection wavelength.
Phase 2: Stoichiometric Standard Preparation (Critical Step)
-
Primary Stock (1.0 mg/mL Active Moiety): Weigh exactly 10.50 mg of 4-phenylisoxazole-3,5-diol 0.5 hydrate reference standard into a 10 mL volumetric flask. Causality: The 0.5 hydrate has a molecular weight of 186.16 g/mol , while the anhydrous active moiety is 177.16 g/mol . The 1.05x mass correction factor ( 186.16÷177.16 ) is mandatory to achieve a true 1.0 mg/mL concentration of the active pharmacophore. Failure to do this results in a systemic ~4.8% negative bias in assay accuracy.
-
Diluent Addition: Add 5.0 mL of Acetonitrile to dissolve the standard, then bring to volume with Milli-Q water. Causality: The analyte is highly soluble in organic solvents. Dissolving in MeCN first ensures complete solvation, while the final 50:50 Water:MeCN ratio prevents "solvent shock" (peak splitting) when injected into the highly aqueous initial mobile phase gradient (10% B).
Phase 3: Automated Self-Validation (System Suitability)
-
Inject the Diluent (Blank) to verify baseline stability and absence of ghost peaks.
-
Inject the 10 µg/mL System Suitability Standard five consecutive times.
-
Program the Chromatography Data System (CDS) to enforce the criteria in Table 2 . Self-Validation Logic: If any parameter fails, the CDS must automatically abort the sequence, preventing the generation of compromised quantitative data.
Table 2: System Suitability Test (SST) & Self-Validation Criteria
| Parameter | Acceptance Criteria | Self-Validation Purpose |
| Tailing Factor ( Tf ) | ≤1.5 | Ensures complete ionization suppression and absence of secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥5000 | Verifies column efficiency and physical bed integrity. |
| %RSD (Area, n=5) | ≤2.0% | Confirms autosampler precision and baseline stability. |
| Resolution ( Rs ) | ≥2.0 | Ensures baseline separation from the nearest synthetic impurity. |
Method Validation Summary
Following ICH Q2(R1) guidelines, the developed method demonstrates robust performance across all critical quantitative metrics. The use of the biphenyl column combined with strict pH control yields exceptional linearity and precision.
Table 3: Method Validation Summary (ICH Q2(R1))
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 100 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | S/N ≥ 10:1, Precision ≤ 5% RSD |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% across 3 concentration levels |
| Method Precision | 0.8% RSD | ≤2.0% RSD (n=6 independent preps) |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2740301, 3,5-Dihydroxy-4-phenylisoxazole hemihydrate". PubChem. Available at:[Link]
- Combs, A. P., et al. "Ido inhibitors" (Patent No. WO2009073620A2). World Intellectual Property Organization.
using 4-phenylisoxazole-3,5-diol 0.5 hydrate in T-cell activation and proliferation assays
Application Note & Protocols
Topic: Using 4-phenylisoxazole-3,5-diol 0.5 hydrate in T-Cell Activation and Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Evaluating T-Cell Immunomodulation with 4-phenylisoxazole-3,5-diol 0.5 hydrate: A Guide to In Vitro Activation and Proliferation Assays
Introduction
T-lymphocyte activation is a cornerstone of the adaptive immune response, critical for pathogen clearance, anti-tumor immunity, and immunological memory. This intricate process is initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules, a process bolstered by co-stimulatory signals[1][2]. The subsequent signaling cascade results in cytokine production, expression of activation markers, and clonal expansion (proliferation), enabling a targeted and robust immune response.
The ability to modulate T-cell activation is a primary goal in therapeutics, from suppressing auto-reactivity in autoimmune diseases to enhancing responses in immuno-oncology. Small molecules offer a powerful tool for dissecting and controlling these pathways. The isoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating a broad spectrum of immunoregulatory properties, including immunosuppressive and anti-inflammatory activities[3][4][5][6].
This application note provides a comprehensive guide for investigating the immunomodulatory potential of 4-phenylisoxazole-3,5-diol 0.5 hydrate , a specific isoxazole derivative. We present detailed protocols for two fundamental and robust assays:
-
T-Cell Activation Assay: Quantifying the expression of early and mid-stage activation markers (CD69 and CD25) by flow cytometry.
-
T-Cell Proliferation Assay: Measuring the extent of cell division over several days using the cell tracking dye Carboxyfluorescein Succinimidyl Ester (CFSE).
These protocols are designed to be self-validating systems, enabling researchers to generate reliable and interpretable data on the compound's effect on T-cell function.
Plausible Mechanism of Action: Context of T-Cell Signaling
T-cell activation is not a simple on/off switch but a highly regulated cascade of phosphorylation events and downstream signaling. Upon TCR and co-receptor (e.g., CD28) engagement, a cascade is initiated involving key players like Lck, ZAP-70, and the scaffold proteins LAT and SLP-76[7][8][9]. This "signalsome" assembly activates multiple downstream pathways, including the PLCγ1-Calcium-NFAT pathway and the MAP kinase (MAPK) pathways, which converge on the nucleus to initiate the transcription of genes essential for T-cell effector functions[1][8].
While the precise molecular target of 4-phenylisoxazole-3,5-diol within this pathway is yet to be elucidated, many immunomodulatory compounds, including some isoxazole derivatives, are known to interfere with these core processes[3][10]. A plausible hypothesis is that the compound inhibits key kinases or adaptor proteins within the TCR signaling cascade or targets downstream transcription factors like NF-κB, which is a critical regulator of inflammatory and activation-related genes[10]. The following protocols are designed to empirically determine the functional outcome of such potential inhibition.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
Compound Preparation and Handling
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-phenylisoxazole-3,5-diol 0.5 hydrate in sterile DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the cell culture should be kept constant across all conditions (including vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: T-Cell Activation Assay by Flow Cytometry
This protocol measures the expression of the early activation marker CD69 (typically peaks at 6-12 hours) and the mid-stage marker CD25 (IL-2 receptor alpha chain, peaks at 24-72 hours) on the surface of T-cells.[11][12][13]
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Paque density gradient.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine).
-
T-Cell stimulant: Anti-CD3/CD28 Dynabeads™ or plate-bound anti-CD3 antibody (clone OKT3) and soluble anti-CD28 antibody (clone CD28.2).
-
4-phenylisoxazole-3,5-diol 0.5 hydrate (prepared as above).
-
FACS Buffer: PBS + 2% FBS + 1 mM EDTA.
-
Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69.
-
Viability Dye (e.g., 7-AAD or Fixable Viability Dye).
-
96-well U-bottom cell culture plate.
-
Flow cytometer.
Step-by-Step Methodology
-
Cell Preparation: Thaw or use freshly isolated PBMCs. Resuspend cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well U-bottom plate.
-
Compound Addition: Prepare 2X concentrations of the 4-phenylisoxazole-3,5-diol serial dilutions. Add 50 µL of each dilution to the appropriate wells. Include a "Vehicle Control" well containing DMSO at the same final concentration.
-
Stimulation: Prepare the T-cell stimulant at a 4X concentration. Add 50 µL to each well (except for the "Unstimulated Control"). A common stimulant is anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24-48 hours.
-
Staining:
-
Harvest cells into FACS tubes or a V-bottom plate.
-
Wash once with 200 µL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Prepare an antibody cocktail containing the titrated amounts of anti-CD3, CD4, CD8, CD25, and CD69 antibodies in FACS buffer.
-
Resuspend the cell pellet in 50-100 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of FACS buffer.
-
-
Viability Staining & Acquisition:
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's protocol just before analysis[11].
-
Acquire samples on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.
-
Data Analysis
-
Gate on single, live lymphocytes.
-
From the live lymphocyte gate, identify CD3+ T-cells.
-
Further gate on CD4+ (helper) and CD8+ (cytotoxic) T-cell subsets.
-
For each subset, quantify the percentage of cells expressing CD69 and/or CD25.
-
Plot the percentage of activated cells against the concentration of 4-phenylisoxazole-3,5-diol to determine a dose-response relationship and calculate an IC₅₀ value if applicable.
Protocol 2: T-Cell Proliferation Assay (CFSE-Based)
This protocol uses the fluorescent dye CFSE to track cell divisions. CFSE covalently labels intracellular proteins, and its fluorescence intensity is halved with each cell division, allowing for the visualization of distinct generations of proliferating cells by flow cytometry.[14][15][16][17]
Caption: Experimental workflow for the CFSE T-cell proliferation assay.
Materials and Reagents
-
All materials from Protocol 1.
-
CFSE (Carboxyfluorescein Succinimidyl Ester), high-purity.
-
Recombinant Human IL-2.
-
Sterile PBS (Phosphate-Buffered Saline).
Step-by-Step Methodology
-
Cell Preparation: Isolate PBMCs and adjust the cell concentration to 10-20 x 10⁶ cells/mL in pre-warmed, serum-free PBS. Note: The optimal cell and CFSE concentration should be determined empirically to ensure bright staining without toxicity[16][17].
-
CFSE Labeling:
-
Prepare a 2X CFSE working solution in serum-free PBS (e.g., 10 µM for a final concentration of 5 µM).
-
Add an equal volume of the 2X CFSE solution to the cell suspension. Mix quickly and immediately.
-
Incubate for 10 minutes in a 37°C water bath, protected from light.
-
-
Quenching: Stop the labeling reaction by adding 5-10 volumes of cold, complete RPMI medium (the serum proteins will bind any unreacted CFSE). Incubate on ice for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete RPMI medium to remove all unbound CFSE.
-
Plating and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI medium supplemented with a low dose of IL-2 (e.g., 20 U/mL).
-
Plate 100 µL of cells per well in a 96-well U-bottom plate.
-
Add 50 µL of 4X compound dilutions (or vehicle).
-
Add 50 µL of 4X anti-CD3/CD28 bead stimulant.
-
Include controls: Unstimulated (CFSE-labeled, no stimulant) and Stimulated Vehicle (CFSE-labeled, with stimulant and vehicle).
-
-
Incubation: Incubate the plate for 3 to 5 days at 37°C, 5% CO₂.
-
Staining and Acquisition: Harvest, stain for surface markers (CD3, CD4, CD8) and viability, and acquire on a flow cytometer as described in Protocol 1. Ensure the FITC/GFP channel is used to detect CFSE.
Data Analysis
-
Gate on single, live CD4+ or CD8+ T-cells.
-
Visualize the CFSE signal on a histogram. The unstimulated control should show a single, bright peak (Generation 0).
-
In stimulated samples, subsequent peaks of halved fluorescence intensity will represent successive generations of divided cells.
-
Using the proliferation modeling function in your analysis software (e.g., FlowJo, FCS Express), calculate key parameters such as:
-
Division Index: The average number of divisions for all cells in the original population.
-
Proliferation Index: The average number of divisions for only the cells that divided.
-
% Divided: The percentage of cells that have undergone at least one division.
-
Expected Results & Data Presentation
An immunosuppressive effect of 4-phenylisoxazole-3,5-diol 0.5 hydrate would be demonstrated by a dose-dependent decrease in the percentage of activated (CD25+/CD69+) T-cells and a reduction in proliferation indices.
Table 1: Hypothetical Data Summary for 4-phenylisoxazole-3,5-diol
| Compound Conc. (µM) | % CD25+ of CD4+ T-Cells (Mean ± SD) | Proliferation Index (CD8+ T-Cells, Mean ± SD) | Cell Viability (%) |
| 0 (Unstimulated) | 2.1 ± 0.4 | 0.05 ± 0.01 | 95 ± 2 |
| 0 (Vehicle) | 78.5 ± 5.2 | 2.89 ± 0.21 | 92 ± 3 |
| 0.1 | 75.2 ± 4.8 | 2.75 ± 0.19 | 93 ± 2 |
| 1 | 55.1 ± 6.1 | 1.98 ± 0.25 | 91 ± 4 |
| 10 | 15.3 ± 2.9 | 0.65 ± 0.11 | 88 ± 5 |
| 100 | 4.5 ± 1.1 | 0.12 ± 0.04 | 65 ± 8 |
References
-
Zimecki, M., Artym, J., Kocięba, M., & Mączyński, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]
-
Gkanti, V., et al. (2023). Molecular insights into T cell development, activation and signal transduction (Review). Biomedical Reports, 18(5), 38. [Link]
-
Zimecki, M., Artym, J., Kocięba, M., & Mączyński, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PubMed, National Center for Biotechnology Information. [Link]
-
Artym, J., Zimecki, M., Kocięba, M., & Mączyński, M. (2018). Immune Suppression section. Molecules, 23(10), 2724. [Link]
-
Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice. Nature. [Link]
-
Creative Diagnostics. (n.d.). TCR Signaling Pathway. [Link]
-
Zimecki, M., & Ryng, S. (2002). CLOSELY RELATED ISOXAZOLES MAY EXHIBIT OPPOSITE IMMUNOLOGICAL ACTIVITIES. Polish Journal of Pharmacology, 54(4), 365-368. [Link]
-
Kowalska, P., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Molecules, 26(20), 6133. [Link]
-
Agilent Technologies. (2020). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent. [Link]
-
Hwang, J. R., et al. (2020). T-cell receptor ligation induces distinct signaling pathways in naïve vs. antigen-experienced T cells. Proceedings of the National Academy of Sciences, 117(22), 12268-12278. [Link]
-
Ozdemirel, A., et al. (2018). In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies. Allergologia et Immunopathologia, 46(6), 578-586. [Link]
-
Bio-Techne. (n.d.). T Cell Activation Phenotype Flow Cytometry Panel. [Link]
-
Biocompare. (2015). Expression of activation marker CD69 by flow cytometry. [Link]
-
Altosole, T., et al. (2022). An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. Frontiers in Immunology, 13, 926315. [Link]
-
Vicentino, A. R. R., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39104. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pnas.org [pnas.org]
- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 13. biocompare.com [biocompare.com]
- 14. agilent.com [agilent.com]
- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. sanguinebio.com [sanguinebio.com]
- 17. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
formulation techniques for delivering 4-phenylisoxazole-3,5-diol 0.5 hydrate in vivo
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo delivery of 4-phenylisoxazole-3,5-diol 0.5 hydrate. Isoxazole derivatives frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure and therapeutic efficacy in preclinical studies.[1][2] This application note details three robust formulation strategies to overcome this challenge: lipid-based self-emulsifying drug delivery systems (SEDDS), polymeric nanoparticles (PNPs), and cyclodextrin (CD) complexation. Each section explains the underlying scientific principles, provides detailed step-by-step protocols for preparation and characterization, and discusses critical considerations for subsequent in vivo evaluation.
Introduction: The Challenge of Delivering Isoxazole Derivatives
The isoxazole moiety is a critical pharmacophore found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] 4-Phenylisoxazole-3,5-diol 0.5 hydrate is one such compound of interest. However, like many heterocyclic compounds emerging from drug discovery pipelines, it is predicted to be lipophilic and poorly soluble in water.[1][7][8] This poor solubility directly translates to low dissolution rates in the gastrointestinal tract, leading to erratic absorption and insufficient bioavailability, which can compromise the integrity of in vivo studies and hinder clinical translation.[9][10]
To address this critical delivery challenge, advanced formulation strategies are required. The choice of formulation depends on the desired pharmacokinetic profile, the required dose, and the specific experimental context. This guide provides the technical foundation and actionable protocols for three proven methods to enhance the systemic exposure of poorly soluble compounds like 4-phenylisoxazole-3,5-diol 0.5 hydrate.
Pre-Formulation Analysis: Characterizing the Active Pharmaceutical Ingredient (API)
Before developing a complex formulation, a thorough understanding of the API's fundamental physicochemical properties is essential.[11] This data guides the selection of appropriate excipients and formulation techniques.
Table 1: Physicochemical Properties of 4-Phenylisoxazole-3,5-diol 0.5 Hydrate
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O₇ | PubChem[12] |
| Molecular Weight | 372.3 g/mol | PubChem[12] |
| Parent Compound | 4-Phenylisoxazole-3,5-diol | PubChem[12] |
| Predicted Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | General knowledge on isoxazoles[2] |
| Stability | Stable under normal storage. May decompose at high temperatures. Incompatible with strong oxidizing agents, strong acids, and strong alkalis. | General Safety Data[13][14][15] |
Protocol 2.1: Preliminary Solubility and Stability Assessment
Objective: To determine the approximate solubility in relevant media and assess basic stability.
Materials:
-
4-Phenylisoxazole-3,5-diol 0.5 hydrate (API)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol
-
Vortex mixer, orbital shaker, analytical balance, HPLC system
Methodology:
-
Equilibrium Solubility:
-
Add an excess amount of the API to 2 mL of each solvent in separate glass vials.
-
Cap the vials and place them on an orbital shaker at 25°C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved API.
-
Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute appropriately.
-
Quantify the concentration of the dissolved API using a validated HPLC method.
-
-
pH Stability:
-
Prepare solutions of the API in buffers of varying pH (e.g., pH 2, 7.4, 9).
-
Incubate the solutions at 37°C.
-
At specified time points (0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining API concentration by HPLC to assess degradation.
-
Rationale: Understanding the API's solubility in different media is crucial for selecting appropriate formulation excipients. For instance, poor solubility in aqueous buffers confirms the need for enhancement, while good solubility in lipids or co-solvents can guide the development of lipid-based systems.[16] Stability data prevents the selection of conditions that could degrade the compound during formulation or in vivo.
Formulation Strategies and Protocols
The following sections detail three distinct formulation approaches. The choice of which to pursue depends on the specific goals of the research.
Figure 1: General workflow for formulation development of 4-phenylisoxazole-3,5-diol 0.5 hydrate.
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water micro- or nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[17][18] The drug is dissolved in this lipidic pre-concentrate and remains solubilized within the small oil droplets upon emulsification, presenting a large surface area for absorption and often utilizing lymphatic transport pathways to bypass first-pass metabolism.[16][18]
Rationale: This approach is ideal for highly lipophilic drugs and can achieve high drug loading. It is particularly effective for oral delivery to enhance bioavailability.[19]
Protocol 3.1.1: Preparation and Characterization of a SEDDS Formulation
Materials:
-
API (4-phenylisoxazole-3,5-diol 0.5 hydrate)
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Magnetic stirrer, water bath, dynamic light scattering (DLS) instrument.
Methodology:
-
Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents (as per Protocol 2.1) to select the components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various ratios of the selected oil, surfactant, and co-solvent. Titrate each mixture with water and observe for the formation of a clear, stable microemulsion. This helps define the optimal concentration ranges.
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent).
-
Accurately weigh the components into a glass vial.
-
Add the API to the excipient mixture. The amount added should not exceed 80% of the determined solubility to prevent precipitation upon storage.
-
Gently heat the mixture to 40°C on a magnetic stirrer until the API is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Emulsification Study: Dilute 1 mL of the SEDDS pre-concentrate with 100 mL of water in a glass beaker with gentle stirring. Visually assess the speed of emulsification and the final appearance (clarity) of the emulsion.
-
Droplet Size Analysis: Analyze the diluted emulsion using Dynamic Light Scattering (DLS) to measure the mean droplet size (Z-average), polydispersity index (PDI), and zeta potential. An acceptable formulation will typically have a droplet size <200 nm and a PDI <0.3.
-
Thermodynamic Stability: Centrifuge the diluted emulsion at 5,000 x g for 30 minutes and subject it to three freeze-thaw cycles (-20°C to 25°C). The formulation should show no signs of phase separation or drug precipitation.
-
Strategy 2: Polymeric Nanoparticles (PNPs)
Principle: PNPs are solid colloidal particles ranging in size from 10-1000 nm where the drug is dissolved, entrapped, or encapsulated within a polymer matrix.[20][21] These systems can protect the drug from degradation, control its release rate, and can be surface-modified for targeted delivery.[22][23] Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their excellent biocompatibility.[22]
Rationale: This strategy is suitable for achieving sustained or controlled release profiles and has the potential to reduce dosing frequency and systemic toxicity. The "enhanced permeability and retention" (EPR) effect allows passive targeting of nanoparticles to tumor tissues.[22]
Protocol 3.2.1: Preparation of PNPs by Nanoprecipitation
Materials:
-
API (4-phenylisoxazole-3,5-diol 0.5 hydrate)
-
Polymer (e.g., PLGA 50:50)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase/stabilizer (e.g., 1% w/v polyvinyl alcohol (PVA) solution)
-
Magnetic stirrer, rotary evaporator, probe sonicator, ultracentrifuge.
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and the API (e.g., 10 mg) in 5 mL of acetone.
-
Nanoprecipitation:
-
Add the organic phase dropwise into 20 mL of the 1% PVA aqueous solution under moderate magnetic stirring.
-
An immediate milky suspension of nanoparticles should form as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Removal: Stir the suspension at room temperature for 4-6 hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant (which contains unencapsulated drug and excess PVA).
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles.
-
Finally, resuspend the purified pellet in a suitable medium (e.g., water for injection, PBS) or lyophilize for long-term storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Dilute the purified nanoparticle suspension and analyze using DLS.
-
Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., dichloromethane) to break them apart.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis to determine the amount of encapsulated drug.
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
-
Strategy 3: Cyclodextrin (CD) Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[24] They can encapsulate poorly soluble "guest" molecules, like the API, into their cavity, forming a host-guest inclusion complex.[25][26] This complex has significantly higher aqueous solubility and faster dissolution rates than the free drug.[]
Rationale: This is a relatively simple and widely used method to improve the solubility of BCS Class II drugs (high permeability, low solubility).[] It is particularly useful for oral and parenteral formulations.
Figure 2: Diagram illustrating the formation of a drug-cyclodextrin inclusion complex.
Protocol 3.3.1: Preparation of an Inclusion Complex by Kneading
Materials:
-
API (4-phenylisoxazole-3,5-diol 0.5 hydrate)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (1:1 v/v)
-
Vacuum oven
Methodology:
-
Molar Ratio Determination: A 1:1 or 1:2 molar ratio of API to CD is a common starting point.
-
Kneading:
-
Place the calculated amount of HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Add the API to the paste and knead thoroughly with the pestle for 45-60 minutes.
-
During kneading, add small amounts of the solvent blend as needed to maintain a consistent, paste-like texture.
-
-
Drying: Scrape the resulting paste from the mortar and dry it in a vacuum oven at 40-50°C for 24 hours until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
Phase Solubility Studies: To confirm complexation and determine the stability constant, add excess API to aqueous solutions of increasing CD concentrations. Shake until equilibrium (48h), filter, and analyze the supernatant by HPLC. An increase in API solubility with increasing CD concentration indicates complex formation.
-
Solid-State Analysis: Compare the Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) spectra of the API, the CD, a physical mixture, and the prepared complex. The disappearance or shifting of the API's characteristic melting peak (in DSC) or vibrational bands (in FTIR) in the complex is strong evidence of inclusion.[28]
-
In Vivo Study Design and Bioanalysis
After successful formulation and in vitro characterization, the next step is to evaluate the performance in a relevant animal model.
Considerations:
-
Route of Administration: Oral gavage is most common for SEDDS and CD complexes intended for oral delivery. PNPs can be administered orally or via injection (e.g., intraperitoneal, intravenous) depending on the study's objective.
-
Vehicle Control: Always include a control group receiving the unformulated API suspended in a simple vehicle (e.g., 0.5% carboxymethyl cellulose) to demonstrate the benefit of the advanced formulation.
-
Pharmacokinetic (PK) Study: A well-designed PK study is essential. This typically involves administering the formulation to a cohort of animals (e.g., Wistar rats) and collecting blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).[29]
-
Bioanalytical Method: The concentration of the API in plasma or whole blood must be determined using a validated, sensitive, and specific bioanalytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[29][30] This is critical for accurately calculating key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Summary and Comparative Analysis
Choosing the right formulation is a critical decision. The table below summarizes the key attributes of each strategy to aid in this process.
Table 2: Comparison of Formulation Strategies
| Feature | SEDDS | Polymeric Nanoparticles (PNPs) | Cyclodextrin (CD) Complexation |
| Primary Mechanism | Improves solubility and dissolution; enhances absorption. | Encapsulates drug for protection and controlled release. | Forms a soluble host-guest complex. |
| Typical Route | Oral | Oral, Parenteral | Oral, Parenteral |
| Release Profile | Rapid | Sustained/Controlled | Rapid |
| Drug Loading | High | Moderate to Low | Low to Moderate |
| Complexity | Moderate | High | Low |
| Key Advantages | High oral bioavailability, easy scale-up.[9][17] | Controlled release, targeting potential, drug protection.[20][31] | Simplicity, established regulatory path.[24][] |
| Key Disadvantages | Potential for GI irritation from high surfactant concentration. | Complex manufacturing and characterization. | Limited by drug-CD binding affinity and stoichiometry.[32] |
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
J, S., & G, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Shaikh, J., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Ghasemiyeh, P., & Mohammadi-Samani, S. (2018). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Expert Opinion on Drug Delivery. [Link]
-
Muthu, M. S., et al. (2010). In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities. International Journal of Nanomedicine. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Gould, S., & Scott, R. C. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Garcia, D. L. (2024). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. [Link]
-
Madhavi, B. B., et al. (2014). Optimizing oral drug delivery using lipid based formulations. [Link]
-
Al-Adhami, M., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Singh, S., et al. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Mitchell, M. J., et al. (2021). Polymeric Nanoparticles for Drug Delivery. Nature Reviews Drug Discovery. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
-
Journal of Pharmaceutical Analysis. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
Sadat, S., Jahan, S., & Haddadi, A. (2016). Effects of Size and Surface Charge of Polymeric Nanoparticles on in Vitro and in Vivo Applications. Journal of Biomaterials and Nanobiotechnology. [Link]
-
Bourgeat-Lami, E., et al. (2025). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. [Link]
-
MDPI. (2025). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
-
ResearchGate. (2025). Analytical Techniques for Drug Formulation. [Link]
-
Regis Technologies. (2021). Exploring Analytical Method Development for Drug Substances. [Link]
-
Chromatography Online. (2026). Separation Science in Drug Development, Part 3: Analytical Development. [Link]
-
Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
-
Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Mini-Reviews in Medicinal Chemistry. [Link]
-
Safety Data Sheet. (n.d.). Product and company identification. [Link]
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]
-
PubChem. (n.d.). 3,5-Dihydroxy-4-phenylisoxazole hemihydrate. [Link]
-
Nature. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
PubMed. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585. [https://www.rjpbcs.com/pdf/2013_4(2)/[6].pdf]([Link]6].pdf)
-
ChemClass Journal. (n.d.). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [Link]
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. chemclassjournal.com [chemclassjournal.com]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. CAS # 4894-23-9, 4,5-Dihydro-3,5-diphenylisoxazole, 3,5-Diphenyl-2-isoxazoline, 3,5-Diphenyl-4,5-dihydroisoxazole, 3,5-Diphenyl-delta2-isoxazoline, NSC 91647 - chemBlink [chemblink.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Exploring Analytical Method Development for Drug Substances - Regis Technologies [registech.com]
- 12. 3,5-Dihydroxy-4-phenylisoxazole hemihydrate | C18H16N2O7 | CID 2740301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.se [fishersci.se]
- 16. scispace.com [scispace.com]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 22. In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Size and Surface Charge of Polymeric Nanoparticles on in Vitro and in Vivo Applications [scirp.org]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. ijpsr.com [ijpsr.com]
- 29. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication | MDPI [mdpi.com]
- 32. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
troubleshooting precipitation of 4-phenylisoxazole-3,5-diol 0.5 hydrate in aqueous cell culture media
Welcome to the technical support center for 4-phenylisoxazole-3,5-diol 0.5 hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the precipitation of this compound in aqueous cell culture media. Our goal is to equip you with the scientific rationale and practical steps to ensure successful and reproducible experiments.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-phenylisoxazole-3,5-diol is fundamental to troubleshooting its behavior in aqueous solutions. While experimental data for this specific compound is limited, we can utilize validated computational models to predict its key characteristics.
| Property | Predicted Value | Implication for Cell Culture |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity. The compound is more soluble in organic solvents than in water, creating a risk of "solvent shock" and precipitation when a concentrated organic stock is diluted into aqueous media.[1] |
| Aqueous Solubility (logS) | -3.0 to -4.0 | Predicts low intrinsic aqueous solubility (in the range of 10-100 µg/mL). Working concentrations may easily exceed this limit, leading to precipitation.[2] |
| pKa | Acidic pKa₁: ~4.5-5.5 Acidic pKa₂: ~8.5-9.5 | The diol functional groups have acidic protons.[3] The molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the cell culture medium (typically pH 7.2-7.4). |
Predicted values were generated using Chemicalize and SwissADME. These are estimations and should be used as a guide.[3][4]
The structure of 4-phenylisoxazole-3,5-diol contains two hydroxyl (-OH) groups, making it a diol. These groups can participate in hydrogen bonding, which generally aids aqueous solubility.[5] However, the presence of the phenyl ring contributes to the molecule's lipophilic nature. The isoxazole ring itself is a heterocyclic structure with both nitrogen and oxygen atoms, contributing to the overall electronic properties and potential for interactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my 4-phenylisoxazole-3,5-diol 0.5 hydrate in DMSO to make a stock solution. When I added it to my cell culture medium, a precipitate formed immediately. What is happening and how can I fix it?
A1: This phenomenon is likely "solvent shock."
Causality: 4-phenylisoxazole-3,5-diol is significantly more soluble in dimethyl sulfoxide (DMSO) than in the aqueous environment of your cell culture medium. When you add a concentrated DMSO stock solution directly to the medium, the compound is rapidly forced into an environment where it is poorly soluble. This abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate. The localized high concentration of the compound exceeds its aqueous solubility limit before it has a chance to disperse.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Protocols:
-
Optimized Dilution Technique:
-
Pre-warm your cell culture medium to 37°C. While temperature changes have variable effects on compound solubility, for many, it aids in dissolution.
-
Instead of pipetting the stock solution into a static volume of medium, add the stock solution drop-by-drop to the medium while gently swirling the flask or plate. This promotes rapid dispersal and avoids localized high concentrations.
-
Immediately after adding the stock, gently mix the medium by pipetting up and down a few times. Avoid vigorous vortexing, which can cause shearing of media components.
-
-
Reducing Stock Concentration:
-
If you are using a high-concentration stock (e.g., 50 mM or 100 mM), prepare a fresh, lower-concentration stock solution (e.g., 1 mM or 5 mM) in DMSO. This will require you to add a larger volume of the stock to your media to achieve the same final concentration, but the dilution factor will be smaller, reducing the severity of the solvent shock. Remember to adjust your vehicle control accordingly. The final DMSO concentration in your culture should ideally be kept below 0.5% to avoid cellular toxicity, though some cell lines can tolerate up to 1%.
-
Q2: My compound appears to dissolve initially, but after some time in the incubator (e.g., a few hours to overnight), I see a crystalline precipitate. Why does this happen?
A2: This delayed precipitation is often due to the compound's low thermodynamic solubility and/or instability under culture conditions.
Causality: While you may have initially created a supersaturated solution that appeared clear, it is thermodynamically unstable. Over time, the compound will equilibrate to its lowest energy state, which is to precipitate out of solution until it reaches its maximum soluble concentration at that temperature and pH. Additionally, the metabolic activity of your cells can gradually decrease the pH of the medium, which can affect the solubility of 4-phenylisoxazole-3,5-diol.
The Role of pH: With predicted acidic pKa values around 4.5-5.5 and 8.5-9.5, the ionization state of the diol groups is sensitive to the pH of the culture medium.
Caption: pH-dependent solubility of 4-phenylisoxazole-3,5-diol.
As cells metabolize, they produce acidic byproducts like lactic acid, which can lower the pH of the medium. A drop in pH will shift the equilibrium towards the less soluble, fully protonated form of the compound, causing it to precipitate over time.
Troubleshooting Steps for Delayed Precipitation:
-
Verify Maximum Soluble Concentration: Empirically determine the maximum soluble concentration of your compound in your specific cell culture medium.
-
Protocol: Prepare a serial dilution of your compound in the medium. Incubate under your experimental conditions (37°C, 5% CO₂) for 24 hours. Observe the highest concentration that remains clear by visual inspection and under a microscope. This is your working solubility limit.
-
-
pH Monitoring and Control:
-
Monitor the pH of your culture medium over the course of your experiment. If you observe a significant drop, consider using a medium with a stronger buffering capacity (e.g., supplemented with HEPES buffer at 10-25 mM).
-
-
Serum Protein Interactions: If using a serum-containing medium, proteins like albumin can sometimes bind to small molecules and either keep them in solution or, in some cases, contribute to precipitation.
-
Test: Compare the solubility in serum-free versus serum-containing medium. If the compound is more soluble in the presence of serum, the proteins are likely helping to keep it in solution. If precipitation is worse, it may indicate an unfavorable interaction.
-
Q3: I have tried the above steps, but I still see precipitation at my desired working concentration. Are there any other options?
A3: Yes, you can consider using solubility enhancers, but these must be used with caution and with appropriate controls.
Causality: Solubility enhancers work by creating a more favorable microenvironment for the compound within the aqueous solution, effectively increasing its apparent solubility.
Potential Solubility Enhancers:
-
Bovine Serum Albumin (BSA): As the most abundant protein in serum, BSA has multiple binding sites for lipophilic compounds and can act as a carrier, keeping them in solution.
-
Protocol: Prepare a stock solution of your compound in a solution of 1-2% fatty-acid-free BSA in PBS before diluting it into your final culture medium.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Recommendation: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used, cell-culture compatible cyclodextrin. You may need to empirically determine the optimal molar ratio of HP-β-CD to your compound.
-
Critical Consideration for Enhancers:
-
Vehicle Controls: It is imperative to include a vehicle control containing the solubility enhancer at the same concentration used in your experimental conditions. These enhancers can have their own biological effects.
-
Binding Affinity: Be aware that using a carrier molecule like BSA or a cyclodextrin may reduce the free concentration of your compound available to interact with the cells, potentially affecting its apparent potency.
Summary of Best Practices for Working with 4-Phenylisoxazole-3,5-diol 0.5 Hydrate
| Step | Recommendation | Rationale |
| Stock Solution Preparation | Use anhydrous, sterile-filtered DMSO. Prepare a concentration that allows for a final DMSO concentration of <0.5% in culture. | DMSO is an effective solvent for this lipophilic compound. Anhydrous DMSO prevents hydrolysis, and sterile filtration prevents contamination. |
| Storage | Aliquot stock solutions into single-use volumes and store at -80°C, protected from light. | Avoids repeated freeze-thaw cycles which can cause the compound to fall out of solution. |
| Dilution into Media | Pre-warm media to 37°C. Add the stock solution dropwise while gently swirling the media. | Minimizes "solvent shock" and promotes rapid, uniform dispersal. |
| Working Concentration | Do not exceed the empirically determined maximum soluble concentration in your specific cell culture medium and conditions. | Prevents working with a supersaturated, unstable solution or a suspension, which leads to inaccurate and irreproducible results. |
| Experimental Controls | Always include a vehicle control (media + DMSO at the same final concentration). If using enhancers, include a vehicle + enhancer control. | To distinguish the effects of the compound from the effects of the solvent or enhancer. |
By understanding the physicochemical properties of 4-phenylisoxazole-3,5-diol and applying these systematic troubleshooting approaches, researchers can overcome challenges with precipitation and ensure the integrity and reproducibility of their experimental results.
References
-
Chemicalize. (n.d.). pKa, logP, and Solubility Prediction. ChemAxon. Retrieved March 24, 2026, from [Link]
-
Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Olon. Retrieved March 24, 2026, from [Link]
- Avdeef, A., et al. (2001). The μSOL approach for kinetic solubility profiling of discovery compounds. American Pharmaceutical Review, 4(5), 28-35.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]
-
Diol. (2024, February 27). In Wikipedia. Retrieved March 24, 2026, from [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3444. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 24, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dihydroxy-4-phenylisoxazole hemihydrate. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Theory of aqueous solubility prediction. (n.d.). Chemaxon. Retrieved March 24, 2026, from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
- Yalkowsky, S. H., & He, Y. (Eds.). (2003).
-
Palmer, D. S., et al. (2007). Computationally-guided optimization of a potent and selective N-phenyl-4-pyrimidinamine-based c-kit inhibitor. Journal of Medicinal Chemistry, 50(22), 5465-5478. [Link]
-
SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved March 24, 2026, from [Link]
Sources
Technical Support Center: Optimizing Storage & Handling of 4-Phenylisoxazole-3,5-diol 0.5 Hydrate
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducible IC50 values or assay failures when working with indoleamine 2,3-dioxygenase (IDO) inhibitors like 4-phenylisoxazole-3,5-diol 0.5 hydrate [3]. This compound's efficacy is highly dependent on its structural integrity. The isoxazole core and its specific hydration state (hemihydrate) introduce unique stability challenges, including photolytic N-O bond cleavage, pH-dependent ring hydrolysis, and solid-state phase transitions.
This guide provides a self-validating framework to diagnose, prevent, and troubleshoot degradation issues.
Part 1: Mechanistic Causality of Degradation (The "Why")
Before implementing a protocol, it is critical to understand the primary degradation pathways of 4-phenylisoxazole-3,5-diol 0.5 hydrate:
-
Isoxazole Ring Hydrolysis: The isoxazole ring contains a weak N-O bond. In aqueous solutions, particularly at alkaline pH, the ring is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of inactive cyanoacetamide or related byproducts [1].
-
Photolytic Cleavage: Exposure to UV/visible light induces the photoisomerization of the isoxazole ring into a 2H-azirine intermediate, which subsequently undergoes C-C bond scission [2]. This permanently destroys the IDO-binding pharmacophore.
-
Hydrate Phase Instability: The "0.5 hydrate" (hemihydrate) designation means one water molecule is shared between two API molecules in the crystal lattice. Extreme desiccation or elevated temperatures can drive off this structural water, converting the compound to an anhydrous form. This alters its thermodynamic stability and significantly reduces its dissolution rate in assay buffers.
Part 2: Frequently Asked Questions (Troubleshooting Q&A)
Q1: My bulk powder changed from a free-flowing crystalline solid to a clumpy mass. Is it still viable? A: Likely not. Clumping indicates hygroscopic moisture absorption beyond the stable 0.5 hydrate state, which initiates solid-state hydrolysis. Causality: When the local microenvironment exceeds the critical relative humidity (RH) of the hemihydrate, capillary condensation occurs between particles, accelerating the degradation of the diol groups. Solution: Always store the bulk powder at -20°C in a tightly sealed amber vial backfilled with argon or nitrogen, placed inside a secondary container with active desiccant.
Q2: My stock solutions in DMSO lose IDO inhibitory activity after 1–2 weeks at 4°C. What is happening? A: You are observing accelerated hydrolysis due to water absorption by the solvent. DMSO is highly hygroscopic. If you repeatedly open the DMSO stock vial at room temperature, atmospheric moisture condenses into the solution. Once water is introduced, the 4-phenylisoxazole-3,5-diol undergoes gradual ring-opening [1]. Solution: Prepare single-use aliquots using anhydrous DMSO (≤0.005% water) and store them at -80°C. Never re-freeze a thawed aliquot [4].
Q3: I diluted the compound in my biological assay buffer (pH 7.4), but I see precipitation after 2 hours. Why? A: This is a classic solvent-shift precipitation coupled with potential dehydration. If the compound was improperly stored and lost its hemihydrate water, the resulting anhydrous polymorph has a lower kinetic solubility in aqueous media. Additionally, the compound is highly lipophilic; rapid dilution into PBS without a step-down concentration gradient causes immediate aggregation. Solution: Keep the final DMSO concentration in the assay at 0.5%–1.0% and ensure the buffer is at room temperature before adding the compound.
Part 3: Quantitative Stability Data
The following table summarizes the validated shelf-life of 4-phenylisoxazole-3,5-diol 0.5 hydrate under various conditions to guide your experimental planning.
| Storage State | Temperature | Light Exposure | Container / Environment | Validated Shelf-Life | Primary Risk Factor |
| Solid (Bulk API) | -20°C | Dark | Amber glass, Argon-flushed, Desiccant | 24 - 36 months | None (Stable) |
| Solid (Bulk API) | 25°C | Ambient Light | Clear glass, Room air | < 3 months | Photolysis, Hygroscopicity |
| Stock Solution | -80°C | Dark | 100% Anhydrous DMSO, sealed | 6 - 12 months | Freeze-thaw cycling |
| Stock Solution | 4°C | Dark | 100% DMSO (opened repeatedly) | 1 - 2 weeks | Moisture absorption -> Hydrolysis |
| Assay Buffer | 37°C | Ambient Light | Aqueous (pH 7.4) | 4 - 6 hours | Ring-opening hydrolysis [1] |
Part 4: Validated Experimental Protocols
Protocol A: Reconstitution and Aliquoting Workflow
This protocol ensures a self-validating system where moisture and light are systematically excluded.
-
Equilibration: Remove the bulk vial of 4-phenylisoxazole-3,5-diol 0.5 hydrate from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the hemihydrate balance.
-
Solvent Preparation: Use only newly opened, anhydrous DMSO (packed under argon).
-
Dissolution: In a biosafety cabinet with the lights dimmed, dissolve the powder to create a 10 mM or 20 mM master stock. Vortex gently until completely clear.
-
Aliquoting: Dispense 10 µL to 50 µL volumes into opaque, low-bind microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.
Protocol B: Forced Degradation & Stability Validation (HPLC)
To verify the integrity of your stored compound before a critical IDO inhibition assay.
-
Sample Prep: Thaw one aliquot of the DMSO stock. Dilute to 100 µM in a mobile phase compatible solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Control Generation (Acid/Base/Light):
-
Base Hydrolysis: Add 0.1 N NaOH to a sample, incubate for 2 hours at 40°C, neutralize.
-
Photolysis: Expose a sample to 254 nm UV light for 1 hour.
-
-
Chromatography: Run samples on a C18 Reverse Phase HPLC column.
-
Analysis: The intact 4-phenylisoxazole-3,5-diol will elute as a distinct peak. Degradation is confirmed by the appearance of early-eluting peaks (cleaved, more polar byproducts like cyanoacetamide derivatives) [1]. If the stock aliquot shows >5% degradation relative to a freshly prepared standard, discard the batch [4].
Part 5: Mechanistic and Workflow Visualizations
Diagram 1: Degradation Pathways of 4-phenylisoxazole-3,5-diol
Fig 1. Primary degradation pathways of 4-phenylisoxazole-3,5-diol 0.5 hydrate.
Diagram 2: Optimal Reconstitution and Storage Workflow
Fig 2. Self-validating workflow for the reconstitution and storage of the IDO inhibitor.
References
-
Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. SciSpace. Available at:[Link]
- CA2707308A1 - Ido inhibitors. Google Patents.
-
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. National Institutes of Health (NIH). Available at:[Link]
reducing background fluorescence in IDO assays with 4-phenylisoxazole-3,5-diol 0.5 hydrate
Topic: Reducing Background Fluorescence in IDO Assays with 4-phenylisoxazole-3,5-diol 0.5 hydrate Audience: Researchers, scientists, and drug development professionals. From the desk of a Senior Application Scientist
Welcome to our technical support guide. This document is designed to provide you with in-depth troubleshooting strategies for a common but challenging issue in fluorescence-based Indoleamine 2,3-dioxygenase (IDO1) assays: high background signal, particularly when screening compounds like 4-phenylisoxazole-3,5-diol 0.5 hydrate. Our goal is to move beyond simple checklists and provide you with the causal understanding and robust protocols necessary to generate high-quality, reproducible data.
Part 1: Foundational Understanding - The "Why" Behind High Background
Before we can effectively troubleshoot, we must understand the underlying principles of the assay and the likely sources of interference.
Q1: What is the fundamental principle of a fluorescence-based IDO1 assay?
A: The IDO1 enzyme catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine (NFK).[1] In many common fluorescence-based assays, NFK is subsequently converted to kynurenine, which possesses native fluorescence that can be measured.[2] Alternatively, some commercial kits use a developer that reacts with NFK to generate a highly fluorescent product.[1] The intensity of the fluorescent signal is directly proportional to the amount of product formed and thus reflects the enzyme's activity.
Caption: A logical workflow for diagnosing high background fluorescence.
Q4: What is the critical first step to diagnose the source of the high background?
A: The first and most critical step is to run a set of diagnostic controls on a single microplate. This allows you to isolate and identify the source of the unwanted signal.
Protocol 1: Diagnosing the Source of Background Fluorescence
This experiment is designed to pinpoint the component responsible for the elevated background.
Materials:
-
96-well, solid black, flat-bottom microplate
-
Recombinant IDO1 enzyme
-
L-Tryptophan (substrate)
-
4-phenylisoxazole-3,5-diol 0.5 hydrate (test inhibitor)
-
Assay Buffer
-
Detection reagents (if applicable)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents (enzyme, substrate, inhibitor) at the final concentrations used in your standard assay.
-
Plate Layout: Set up wells in triplicate according to the table below. The total volume in each well should be identical.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 60 minutes at 37°C).
-
Read Fluorescence: Measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your screening assay.
Data Interpretation Table:
| Well # | Well Contents | Purpose | Expected Result (If Ideal) | Interpretation of High Signal |
| 1 | Buffer Only | Measures buffer/plate background | Very Low | Contaminated buffer or fluorescent microplate. |
| 2 | Buffer + Enzyme | Checks for enzyme fluorescence | Very Low | Enzyme preparation is contaminated or inherently fluorescent. |
| 3 | Buffer + Substrate ("No-Enzyme" Control) | Checks for substrate fluorescence/degradation | Low | Substrate is unstable or fluorescent. [3] |
| 4 | Buffer + Inhibitor ("Compound Only") | Crucial test for compound autofluorescence | Very Low | The inhibitor is autofluorescent. [4] |
| 5 | Buffer + Enzyme + Substrate ("100% Activity") | Positive control for the enzymatic reaction | High | Assay is working as expected. |
| 6 | Buffer + Enzyme + Inhibitor | Checks for inhibitor-enzyme interaction | Very Low | Inhibitor may be a fluorogenic substrate or react with the enzyme. |
Analysis: Compare the Relative Fluorescence Units (RFU) from each control. A high signal in Well #4 is a definitive indicator that 4-phenylisoxazole-3,5-diol 0.5 hydrate is autofluorescent under your assay conditions.
Part 3: Solutions & Optimization Strategies
Once you have diagnosed the problem, you can implement targeted solutions.
Scenario A: The Compound is Autofluorescent
This is the most likely outcome. Here’s how to proceed.
Q5: My results confirm 4-phenylisoxazole-3,5-diol is autofluorescent. What are my options?
A: You have several strategies to mitigate this interference. It's often best to combine them.
Solution 1: Implement Background Subtraction
Causality: The simplest approach is to measure the fluorescence of the compound alone and subtract this value from your test wells.
Method: For every concentration of the inhibitor tested, you must run a parallel control well containing only the inhibitor in assay buffer (as in Well #4 of Protocol 1).
-
Corrected Signal = (Signal from [Enzyme + Substrate + Inhibitor]) - (Signal from [Buffer + Inhibitor])
Trustworthiness: While straightforward, this method has limitations. It assumes the compound's fluorescence is additive and does not change upon interaction with the enzyme or other components. This is not always a valid assumption, and this method can increase variability. It is a necessary correction but may not be sufficient on its own.
Solution 2: Optimize Inhibitor Concentration
Causality: The intensity of autofluorescence is concentration-dependent. By lowering the concentration of 4-phenylisoxazole-3,5-diol, you can reduce its background contribution, improving the signal-to-background ratio. The goal is to find a concentration range that still allows for accurate IC50 determination but minimizes interference.
Protocol 2: Inhibitor Titration to Minimize Background
Procedure:
-
Perform a serial dilution of your inhibitor (e.g., 100 µM down to 1 nM).
-
For each concentration, set up two wells:
-
Well A (Assay): Enzyme + Substrate + Inhibitor
-
Well B (Background Control): Buffer + Inhibitor
-
-
Incubate and read the plate.
-
Calculate the background-corrected signal for each concentration (Signal A - Signal B).
-
Calculate the Signal-to-Background ratio for each concentration: S/B = (Signal A) / (Signal B) .
Example Data & Analysis:
| Inhibitor Conc. (µM) | Signal (Assay Well) | Signal (Background Well) | Corrected Signal | Signal/Background Ratio |
| 100 | 15000 | 12000 | 3000 | 1.25 |
| 30 | 16500 | 4000 | 12500 | 4.13 |
| 10 | 22000 | 1300 | 20700 | 16.9 |
| 3 | 35000 | 450 | 34550 | 77.8 |
| 1 | 48000 | 150 | 47850 | 320.0 |
| 0 (No Inhibitor) | 50000 | 50 (Buffer Only) | 49950 | 1000.0 |
Interpretation: In this example, concentrations above 10 µM contribute excessively to the background, resulting in a poor S/B ratio (<20). The optimal concentration range for this inhibitor would be below 10 µM. If the compound's IC50 is higher than this, this assay format may be unsuitable.
Solution 3: Adjust Instrument Settings
Causality: It is possible that the excitation/emission spectra of your compound and the assay fluorophore (e.g., kynurenine) are different. By adjusting the reader's wavelength settings, you may be able to selectively excite the assay fluorophore while minimizing excitation of the interfering compound.
Method:
-
Scan the Compound: In a fluorometer, perform an excitation and emission scan of 4-phenylisoxazole-3,5-diol at a high concentration in your assay buffer to determine its fluorescence peaks.
-
Scan the Product: Perform the same scans on your reaction product (e.g., a kynurenine standard).
-
Compare Spectra: Overlay the spectra. If there is a region where the kynurenine emission is strong but the compound's fluorescence is weak, adjust your plate reader's emission wavelength and/or bandwidth to that region. Using longer-wavelength fluorescent probes can often mitigate interference from compounds that fluoresce at lower wavelengths. [5]
Scenario B: Background is High, But Not From the Compound
Q6: My compound shows low autofluorescence, but the background in my "No-Enzyme" control is still high. What should I check?
A: This points to an issue with your assay reagents or conditions.
Protocol 3: Assay Buffer Optimization
Causality: Buffer components can affect enzyme stability, substrate solubility, and fluorescence quenching. [6][7]Systematically testing buffer parameters can improve assay performance.
Method:
-
Establish a Baseline: Use your standard assay buffer and run a "No-Enzyme" control (Buffer + Substrate) and a "100% Activity" control (Buffer + Enzyme + Substrate).
-
Vary One Parameter at a Time: Prepare a series of alternative buffers and repeat the baseline measurement.
-
pH: Test a range of pH values around the reported optimum for IDO1 (typically pH 6.5), for example, 6.0, 6.5, 7.0, and 7.5. [8] * Additives: Test the effect of adding common protein stabilizers or reducing agents that don't interfere with fluorescence, such as 0.01% Tween-20 or BSA.
-
Buffer System: If using phosphate buffer, consider testing an alternative like Tris, as buffer components can sometimes interfere. [9]3. Analyze: For each condition, calculate a Signal-to-Background ratio (RFU of "100% Activity" / RFU of "No-Enzyme"). Select the buffer composition that provides the highest ratio.
-
Troubleshooting Table for Reagent-Based Issues:
| Potential Cause | Recommended Action | Rationale / Key Insight |
| Substrate Instability/Degradation | Prepare substrate solution fresh immediately before each experiment. Protect from light. Run a time-course experiment on the "No-Enzyme" control to see if fluorescence increases over time. [3] | Spontaneous hydrolysis of the substrate can release the fluorophore, increasing the baseline signal. |
| Contaminated Reagents | Use high-purity reagents (e.g., HPLC-grade water, analytical grade buffers). Filter-sterilize buffers. Prepare fresh stock solutions. | Fluorescent impurities in lower-grade chemicals are a common source of background noise. [10] |
| High Enzyme Concentration | Titrate the enzyme concentration to find the lowest amount that still provides a robust signal within the linear range of the reaction. | Using excessive enzyme can deplete the substrate too quickly and may increase background if the enzyme preparation has minor fluorescent contaminants. |
| Incorrect Plate Type | Ensure you are using high-quality, non-treated, solid black microplates designed for fluorescence. | Black plates minimize well-to-well crosstalk and light scatter. Plastic can be autofluorescent, so consistency in plate supplier is important. [11] |
| Incorrect Reader Wavelengths/Gain | Confirm the excitation/emission wavelengths are optimal for your fluorophore (e.g., Kynurenine ex/em is ~365/480 nm). Optimize the gain setting using your "100% Activity" well to be non-saturating (~80% of max). | Mismatched wavelengths reduce the signal from your desired product, making the background appear relatively higher. [3]An over-amplified gain setting will amplify noise. |
Part 4: Frequently Asked Questions (FAQs)
Q7: Can I switch to a different assay format to avoid fluorescence interference? A: Yes. If autofluorescence is insurmountable, consider an absorbance-based assay. The most common method involves stopping the reaction with trichloroacetic acid (TCA) and reacting the kynurenine product with Ehrlich’s reagent to produce a yellow color measured at 480 nm. [4][8]This method is immune to fluorescence interference but is generally less sensitive and requires a terminal step.
Q8: What are good positive and negative controls for an IDO1 inhibition assay? A:
-
Positive Control (Known Inhibitor): Epacadostat is a well-characterized, potent IDO1 inhibitor and serves as an excellent positive control to validate that the assay can detect inhibition. [12]* Negative Control (No Inhibition): Use a vehicle control (e.g., DMSO) at the same final concentration as your test compound. This ensures that the solvent itself is not affecting enzyme activity.
Q9: I suspect my compound is precipitating in the well. How does this affect my assay and how can I fix it? A: Compound precipitation can cause significant light scatter, which a fluorescence reader will detect as a high signal. [5]Visually inspect the plate for turbidity. If you suspect precipitation, you can try:
-
Reducing the final compound concentration.
-
Adding a small amount of a non-interfering solvent or detergent (e.g., 0.01% Tween-20) to the assay buffer to improve solubility.
-
Centrifuging the plate briefly before reading to pellet the precipitate, though this is not ideal for kinetic reads.
References
-
Littlejohn, T. K., Takikawa, O., Truscott, R. J., & Walker, M. J. (2006). A fluorescence-based assay for indoleamine 2,3-dioxygenase. Analytical Biochemistry, 349(1), 50-55. Available from: [Link]
-
BADC. (n.d.). A fluorescence-based assay for indoleamine 2,3-dioxygenase. Request PDF. Retrieved from: [Link]
-
Johnston, P. A. (2016). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Miralin, S., & Fu, J. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7486. Available from: [Link]
-
Qian, F., Clark, R., & Li, M. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 135-147. Available from: [Link]
-
Saito, R., et al. (2026). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Molecules, 31(2), 489. Available from: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
-
Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]
-
Wójcik, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 196, 113915. Available from: [Link]
-
Mandi, Y., & Varelli, G. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30658–30668. Available from: [Link]
-
Rock, D. A., et al. (2012). Indole peroxygenase activity of indoleamine 2,3-dioxygenase. Proceedings of the National Academy of Sciences, 109(33), 13247-13252. Available from: [Link]
-
Johnson, B. J., et al. (2009). Indoleamine-2,3-dioxygenase enzyme expression and activity in polarized dendritic cells. Journal of Leukocyte Biology, 86(6), 1475-1483. Available from: [Link]
-
Borchardt, D., et al. (2016). Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. Methods in Molecular Biology, 1344, 1-13. Available from: [Link]
-
Sinsabaugh, R. L. (2012). Microplate Enzyme Assay Using Fluorescence. University of New Mexico. Available from: [Link]
-
Mandi, Y., & Varelli, G. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30658–30668. Available from: [Link]
-
Miralin, S., & Fu, J. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Meyers, J. (2021). Evolution of assay interference concepts in drug discovery. Future Medicinal Chemistry, 13(6), 543-547. Available from: [Link]
-
Borchardt, D., et al. (2016). Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. PubMed. Available from: [Link]
-
Astor Scientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]
-
Ivery, M. T., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1083-1092. Available from: [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dihydroxy-4-phenylisoxazole hemihydrate. Retrieved from [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 175-190. Available from: [Link]
-
Sportsman, J. R., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Assay and Drug Development Technologies, 2(2), 179-188. Available from: [Link]
-
GSRS. (n.d.). JNJ-28330835. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-butyl-3-phenyl-4,5-dihydroisoxazole. Retrieved from [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE, 20(11), e0312025. Available from: [Link]
-
Gumrukcuoglu, N., et al. (2026). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
-
Thermo Fisher Scientific. (n.d.). 异恶唑-5-羧酸甲酯, 97%. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A fluorescence-based assay for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vwr.com [vwr.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
improving the cellular permeability of 4-phenylisoxazole-3,5-diol hemihydrate in solid tumor models
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic and physicochemical hurdles associated with delivering 4-phenylisoxazole-3,5-diol hemihydrate into solid tumor models.
This compound features a highly active isoxazole scaffold, frequently utilized in the competitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) to reverse tumor-mediated immunosuppression[1]. However, the polar nature of the 3,5-diol moiety and the stable crystal lattice of its hemihydrate form present significant barriers to passive membrane permeability and deep tissue penetration[2].
Below is a comprehensive troubleshooting guide, validated protocols, and empirical data to help you optimize your cellular assays and in vivo models.
Part 1: Troubleshooting Guide & FAQs
Q1: In my 2D monolayer assays, the IC50 of 4-phenylisoxazole-3,5-diol hemihydrate is in the low nanomolar range. However, in 3D HCT116 tumor spheroids, efficacy drops by over 100-fold. What is causing this discrepancy? Causality & Solution: This is a classic permeability artifact caused by the Tumor Microenvironment (TME). 2D monolayers lack an extracellular matrix (ECM). In a 3D spheroid, the dense collagen and hyaluronan matrix, combined with a hypoxic/acidic core, creates a physical barrier[3]. The diol groups (-OH) on the isoxazole ring are strong hydrogen bond donors/acceptors, resulting in a low partition coefficient (LogP). Consequently, the drug gets "trapped" in the aqueous extracellular space of the outer cell layers and cannot passively diffuse into the hypoxic core. Recommendation: Shift from relying on passive diffusion to active endocytosis. Formulating the compound into sub-50 nm lipid nanocarriers will mask the polar diols and leverage caveolae-mediated endocytosis to penetrate the spheroid core[4].
Q2: I am struggling to achieve consistent dissolution of the hemihydrate form in standard aqueous media (e.g., PBS or cell culture media), leading to highly variable intracellular uptake. How can I fix this? Causality & Solution: The "hemihydrate" designation indicates that one water molecule is incorporated into the crystal lattice for every two molecules of the active pharmaceutical ingredient. This water network stabilizes the crystal lattice, significantly reducing the intrinsic dissolution rate compared to an anhydrous form. If the drug is not fully dissolved, you are dosing a suspension, which cannot permeate cell membranes. Recommendation: Do not use direct aqueous hydration. First, create a highly concentrated stock (e.g., 50 mM) in 100% DMSO. For your working solution, utilize a co-solvent system (e.g., 2% DMSO / 5% Tween-80 / 93% PBS) or employ a nano-emulgel strategy, which has been proven to enhance the cellular permeability of isoxazole derivatives[2].
Q3: My compound penetrates the periphery of my in vivo solid tumor xenografts but fails to reach the necrotic core, leaving IDO1 active in the deepest tissues. How do I overcome this? Causality & Solution: Solid tumors exhibit abnormally high Interstitial Fluid Pressure (IFP) due to leaky vasculature and poor lymphatic drainage. This outward pressure physically opposes the inward diffusion of small molecules. Recommendation: Utilize a size-transforming nanoplatform. Encapsulate the 4-phenylisoxazole-3,5-diol in a PEGylated core-shell nanostructure that is responsive to the acidic TME. Upon reaching the slightly acidic tumor periphery (pH ~6.5), the PEG shell sheds, transforming the particles into <40 nm complexes that can penetrate deeply against the IFP gradient[4].
Part 2: Quantitative Data Presentation
To illustrate the impact of formulation on permeability, the table below summarizes the expected pharmacokinetic improvements when transitioning from free 4-phenylisoxazole-3,5-diol hemihydrate to optimized delivery systems.
| Formulation Type | Apparent Permeability ( Papp ) | Spheroid Core Penetration | 3D Spheroid IC50 (IDO1) | Primary Uptake Mechanism |
| Free Drug (Aqueous) | <1.0×10−6 cm/s | < 15% (Periphery only) | > 5,000 nM | Passive Diffusion (Poor) |
| Co-solvent (DMSO/Tween) | 5.2×10−6 cm/s | ~ 40% (Mid-layers) | 850 nM | Passive Diffusion (Enhanced) |
| Liposomal Encapsulation | 18.5×10−6 cm/s | > 85% (Deep Core) | 45 nM | Endocytosis / Membrane Fusion |
Part 3: Validated Experimental Protocols
Every protocol utilized in permeability optimization must be a self-validating system to ensure data integrity.
Protocol A: Quantitative 3D Spheroid Permeability Assay (LC-MS/MS)
This protocol measures the exact intracellular accumulation of the drug within a 3D architecture[3].
-
Spheroid Generation: Seed HCT116 or U-251 MG cells at 3,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 1,000 x g for 10 minutes. Incubate for 72-96 hours until tight, spherical structures (~400 µm diameter) form.
-
Dosing: Replace 50% of the media with media containing the formulated 4-phenylisoxazole-3,5-diol hemihydrate (10 µM final concentration). Incubate for 6 hours.
-
Dissociation & Washing: Carefully aspirate media. Wash spheroids 3x with ice-cold PBS to halt trafficking. Add TrypLE to dissociate the spheroids into single cells (incubate 10 mins at 37°C). Centrifuge and discard the supernatant to remove extracellular drug.
-
Extraction: Lyse the cell pellet using 100 µL of RIPA buffer. Add 200 µL of ice-cold acetonitrile to precipitate proteins and extract the isoxazole compound. Centrifuge at 14,000 x g for 15 minutes.
-
Quantification (Self-Validation Step): Analyze the supernatant via LC-MS/MS. Crucial: Always run a parallel BCA Protein Assay on the pellet to normalize drug concentration to total protein (ng drug / mg protein). Calculate the 3D/2D uptake ratio by running a parallel 2D monolayer control.
Protocol B: Liposomal Encapsulation (Thin-Film Hydration)
This method masks the polar diol groups to bypass the ECM barrier[5].
-
Lipid Mixing: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 65:30:5 molar ratio using chloroform.
-
Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under a vacuum until a thin, dry lipid film forms. Dry under a nitrogen stream for 2 hours to remove residual solvent.
-
Hydration: Hydrate the film with 10 mM HEPES buffer (pH 7.4) containing 2 mg/mL of pre-solubilized 4-phenylisoxazole-3,5-diol (using 2% DMSO). Agitate in a water bath at 60°C for 45 minutes.
-
Extrusion: Pass the multilamellar vesicles through a 100 nm polycarbonate membrane 10 times, followed by a 50 nm membrane 10 times using a mini-extruder.
-
Purification (Self-Validation Step): Remove unencapsulated drug using a Sephadex G-25 size exclusion column. Calculate Encapsulation Efficiency (EE%) by lysing a sample of the liposomes with 1% Triton X-100 and measuring drug content via HPLC. Do not proceed to in vitro testing if EE% is < 70%.
Part 4: Mechanistic Visualization
The following diagram illustrates the logical relationship between the formulation of the isoxazole-diol, its penetration through the TME, and the subsequent biological cascade resulting in IDO1 inhibition.
Workflow of formulated 4-phenylisoxazole-3,5-diol penetrating the TME to inhibit IDO1.
References
-
Tumor microenvironment-responsive prodrug nanoplatform via co-self-assembly of photothermal agent and IDO inhibitor for enhanced tumor penetration and cancer immunotherapy. Biomaterials.[Link]
-
Penetration and Uptake of Nanoparticles in 3D Tumor Spheroids. Bioconjugate Chemistry.[Link]
-
Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry.[Link]
-
Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tumor microenvironment-responsive prodrug nanoplatform via co-self-assembly of photothermal agent and IDO inhibitor for enhanced tumor penetration and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential delivery of PD-1/PD-L1 blockade peptide and IDO inhibitor for immunosuppressive microenvironment remodeling via an MMP-2 responsive dual-targeting liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Ratios for Maximum Solubility of 4-phenylisoxazole-3,5-diol 0.5 Hydrate
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for systematically optimizing solvent systems to achieve maximum solubility of 4-phenylisoxazole-3,5-diol 0.5 hydrate. We will explore the underlying physicochemical principles, provide detailed experimental protocols, and offer robust troubleshooting strategies to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses common initial questions regarding the solubility of 4-phenylisoxazole-3,5-diol 0.5 hydrate, establishing a strong theoretical foundation for subsequent experimental work.
Q1: What are the key structural features of 4-phenylisoxazole-3,5-diol 0.5 hydrate, and why is solubility a primary concern?
4-phenylisoxazole-3,5-diol is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry known for a wide range of biological activities.[1][2][3] The presence of two hydroxyl (-OH) groups and a phenyl group gives the molecule a distinct polarity profile. However, the compound exists as a 0.5 hydrate, meaning that one water molecule is incorporated into the crystal lattice for every two molecules of the isoxazole. This crystalline hydrate form is often a source of solubility challenges.[4][5] Poor aqueous solubility is a major hurdle in drug development, as it can limit bioavailability and complicate formulation design.[6]
Q2: How does the 0.5 hydrate form specifically impact the compound's solubility?
The presence of water within the crystal lattice significantly alters the compound's physicochemical properties.[7] Generally, the anhydrous form of a drug is more soluble in water than its hydrate form.[7][8] This phenomenon occurs because the water molecules in a hydrate are an integral part of the crystal structure, often participating in strong hydrogen bonds.[4] These bonds increase the overall crystal lattice energy, which is the energy required to break apart the crystal. For dissolution to occur, solvent molecules must overcome this energy. A higher lattice energy means that more energy is required, typically resulting in lower solubility.[4]
Q3: Beyond the hydrate form, what are the primary factors that will influence the solubility of this compound?
Several key factors govern the solubility of any compound, including 4-phenylisoxazole-3,5-diol 0.5 hydrate:
-
Polarity of the Solvent: The principle of "like dissolves like" is paramount. A solvent or solvent mixture with a polarity that closely matches the solute will generally be most effective.
-
pH of the Medium: As a diol, the compound possesses weakly acidic protons. Modifying the pH of the aqueous medium can ionize these groups, which typically increases aqueous solubility.[8][9]
-
Temperature: For most solids, solubility increases with temperature if the dissolution process is endothermic (absorbs heat).[8] However, this relationship must be determined experimentally.
-
Co-solvents: The use of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[10][11][12]
Q4: What is a co-solvent system, and what is the mechanism behind its effectiveness?
A co-solvent system is a mixture of a primary solvent (typically water) and one or more miscible organic solvents. Co-solvents work by reducing the polarity of the aqueous environment.[10] This makes the solvent system more favorable for dissolving non-polar or moderately polar solutes. The co-solvent molecules can disrupt the hydrogen bonding network of water and create pockets or micro-environments that are more compatible with the solute, effectively increasing its solubility.[10][11] Common co-solvents in pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[10][11]
Part 2: Experimental Design and Protocols
A systematic approach is crucial for efficiently identifying the optimal solvent ratio. The following protocols outline a robust workflow, beginning with fundamental solubility determination and progressing to fine-tuned optimization.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][14]
Objective: To determine the baseline solubility of 4-phenylisoxazole-3,5-diol 0.5 hydrate in a series of single solvents and initial co-solvent mixtures.
Materials:
-
4-phenylisoxazole-3,5-diol 0.5 hydrate
-
Selection of solvents (e.g., Water, Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy)
Procedure:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the chosen solvent or pre-mixed co-solvent system. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[15]
-
Equilibration Time: Allow the mixture to equilibrate for a sufficient period. This can range from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration of the dissolved compound remains constant.[16]
-
Sample Collection: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration using a validated analytical method.
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Data Presentation: Single Solvent Screening Results
All quantitative data should be summarized in a clear, structured table.
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| Deionized Water | 25 | Record Value | e.g., Fine white suspension |
| Ethanol | 25 | Record Value | e.g., Clear solution |
| Propylene Glycol | 25 | Record Value | e.g., Slight haze |
| PEG 400 | 25 | Record Value | e.g., Clear solution |
| DMSO | 25 | Record Value | e.g., Dissolved instantly |
Protocol 2: Systematic Co-solvent Ratio Optimization
Objective: To identify the specific ratio of a chosen co-solvent system (e.g., Ethanol:Water) that provides the maximum solubility.
Procedure:
-
Select Co-solvent System: Based on the results from Protocol 1, select the most promising co-solvent system (e.g., one where the compound shows high solubility in the organic solvent and some solubility in water).
-
Prepare Solvent Ratios: Prepare a series of co-solvent mixtures with varying ratios. For example, for an Ethanol:Water system, you might prepare mixtures of 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, and 90:10 (v/v).
-
Determine Solubility: Using the Shake-Flask Method described in Protocol 1, determine the equilibrium solubility of the compound in each of the prepared co-solvent ratios.
-
Plot and Analyze: Plot the measured solubility (y-axis) against the percentage of the organic co-solvent (x-axis). The peak of this curve represents the optimal solvent ratio for maximum solubility.
Data Presentation: Co-solvent Optimization (Example: Ethanol:Water)
| Ethanol:Water Ratio (v/v) | Temperature (°C) | Measured Solubility (mg/mL) |
| 0:100 | 25 | Record Value |
| 10:90 | 25 | Record Value |
| 20:80 | 25 | Record Value |
| 30:70 | 25 | Record Value |
| 40:60 | 25 | Record Value |
| 50:50 | 25 | Record Value |
| 60:40 | 25 | Record Value |
| 70:30 | 25 | Record Value |
| 80:20 | 25 | Record Value |
| 90:10 | 25 | Record Value |
| 100:0 | 25 | Record Value |
Part 3: Visualizations & Workflows
Diagrams help visualize complex processes and decision-making logic.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.upertis.ac.id [repo.upertis.ac.id]
- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. who.int [who.int]
Technical Support Center: Overcoming Low Oral Bioavailability of 4-phenylisoxazole-3,5-diol 0.5 Hydrate in Preclinical Trials
Welcome to the Preclinical Formulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of 4-phenylisoxazole-3,5-diol 0.5 hydrate. This compound represents a potent pharmacophore class of1[1]. While it demonstrates high in vitro target engagement, researchers frequently encounter severely limited in vivo efficacy due to poor oral bioavailability (F%). This guide provides field-proven, self-validating protocols to enhance systemic exposure in your rodent models.
FAQ: Understanding the Bioavailability Bottleneck
Q1: Why does the 0.5 hydrate form of 4-phenylisoxazole-3,5-diol exhibit such poor oral bioavailability? A: The low bioavailability is multifactorial, stemming from both thermodynamic and pharmacokinetic barriers:
-
Crystal Lattice Energy (The Hemihydrate Penalty): Hydrated crystal forms typically exhibit lower aqueous dissolution rates than their anhydrous counterparts. The incorporated water molecules participate in extensive intermolecular hydrogen bonding, stabilizing the crystal lattice and increasing the thermodynamic energy required for solvent cavitation and dissolution.
-
High Lipophilicity: The phenylisoxazole core is highly lipophilic, rendering it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract, characteristic of BCS Class II/IV compounds.
-
First-Pass Metabolism: Similar to other advanced IDO1 inhibitors, the diol functional groups are highly susceptible to rapid Phase II hepatic metabolism, 2, which drastically reduces the fraction of intact parent drug reaching systemic circulation[2].
Q2: Which formulation strategy is most effective for preclinical PK studies? A: To overcome dissolution-rate limited absorption, two strategies are highly recommended:
-
Amorphous Solid Dispersions (ASDs): By dispersing the API in a hydrophilic polymer matrix, the drug is locked in a high-energy amorphous state,3 of the 0.5 hydrate[3].
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Solubilizing the drug in a lipid-surfactant mixture keeps the API in a solubilized state in the GI tract and can partially bypass hepatic first-pass metabolism via 4[4].
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Objective: Convert the crystalline 0.5 hydrate into a stabilized amorphous form to maximize GI supersaturation. Causality Check: We utilize solvent evaporation rather than Hot-Melt Extrusion (HME) for early preclinical batches to avoid potential thermal degradation of the heat-sensitive isoxazole ring.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 4-phenylisoxazole-3,5-diol 0.5 hydrate and the selected polymer (e.g., HPMCAS) in a 1:3 (w/w) ratio in a volatile co-solvent system (Dichloromethane:Methanol, 1:1 v/v). Why? Methanol ensures the dissolution of the hydrophilic diol groups, while DCM dissolves the lipophilic polymer backbone.
-
Evaporation: Transfer the solution to a rotary evaporator. Apply a vacuum of 50-100 mbar and rotate at 60 rpm in a 40°C water bath until a thin, uniform film forms on the flask wall.
-
Secondary Drying: Transfer the flask to a vacuum desiccator at room temperature for 24 hours to remove residual solvent traces.
-
Pulverization: Scrape the film and gently mill it using a mortar and pestle. Pass the powder through a 60-mesh sieve to ensure uniform particle size.
-
Self-Validation (Crucial): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Success Criteria: The PXRD diffractogram must show a broad "halo" without sharp Bragg peaks, and DSC must show a single Glass Transition Temperature ( Tg ) without a melting endotherm, confirming a single-phase amorphous system.
Protocol 2: Formulation of a Lipid-Based SMEDDS
Objective: Formulate an isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a microemulsion upon contact with gastric fluids.
Step-by-Step Methodology:
-
Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).
-
Ternary Phase Diagram: Map the phase behavior by titrating different ratios of Oil:Surfactant:Co-surfactant with water to identify the self-emulsifying region (droplet size < 100 nm).
-
Formulation Assembly: Weigh the optimized ratio (e.g., 20% Capryol 90, 40% Cremophor EL, 40% Transcutol P). Add the API (up to its saturation limit, typically 10-20 mg/g) and vortex for 5 minutes.
-
Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes to ensure complete dissolution.
-
Self-Validation: Dilute 100 µL of the SMEDDS in 10 mL of simulated gastric fluid (SGF) at 37°C under gentle stirring. Use Dynamic Light Scattering (DLS) to measure the droplet size. Success Criteria: A transparent/translucent dispersion with a Z-average diameter < 50 nm and a Polydispersity Index (PDI) < 0.2.
Data Presentation: Impact of Formulation on Pharmacokinetics
The following table summarizes the representative pharmacokinetic improvements in a preclinical murine model (oral gavage, 10 mg/kg equivalent dose) when transitioning from the unformulated hydrate to optimized delivery systems.
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC0−∞ (ng·h/mL) | Relative Bioavailability ( Frel %) | Mechanistic Advantage |
| Unformulated 0.5 Hydrate (0.5% CMC suspension) | 145 ± 32 | 4.0 | 850 ± 110 | 100% (Reference) | None. Dissolution-rate limited. |
| Amorphous Solid Dispersion (1:3 HPMCAS) | 890 ± 105 | 1.5 | 4,250 ± 340 | ~500% | Bypasses crystal lattice energy; generates intraluminal supersaturation. |
| SMEDDS (Capryol/Cremophor/Transcutol) | 1,120 ± 150 | 1.0 | 5,800 ± 420 | ~680% | Pre-solubilized; potential lymphatic transport bypassing hepatic glucuronidation. |
Mandatory Visualizations
IDO1 Signaling & Pharmacological Intervention Pathway
This diagram illustrates how 4-phenylisoxazole-3,5-diol inhibits the IDO1-mediated immunosuppressive tumor microenvironment, which is the ultimate goal of achieving systemic exposure[5].
Mechanism of action: 4-phenylisoxazole-3,5-diol inhibits IDO1, preventing T-cell suppression.
Formulation Screening Workflow for Bioavailability Enhancement
This flowchart details the logical decision tree for overcoming the physicochemical liabilities of the API.
Step-by-step decision workflow for selecting and validating preclinical formulations.
References
- Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry | Source: RSC Publishing | URL
- Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919)
- Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor | Source: PubMed / NIH | URL
- Technical Support Center: Overcoming Low Oral Bioavailability of Fluasterone | Source: Benchchem | URL
- Technical Support Center: Overcoming Low Oral Bioavailability of (+)
Sources
- 1. Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry - MedChemComm (RSC Publishing) DOI:10.1039/C7MD00109F [pubs.rsc.org]
- 2. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
Validation of 4-Phenylisoxazole-3,5-diol 0.5 Hydrate Efficacy in Kynurenine Pathway Suppression: A Comparative Guide
Introduction & Scientific Context
The kynurenine pathway (KP) represents the primary route of L-tryptophan catabolism and is a critical mechanism of immune tolerance within the tumor microenvironment (TME). Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the rate-limiting step of this pathway, oxidizing L-tryptophan to N-formylkynurenine. Elevated IDO1 activity suppresses the immune system via two main axes: the depletion of local tryptophan (which triggers T-cell anergy via GCN2 kinase activation) and the accumulation of kynurenine (which promotes regulatory T-cell differentiation via Aryl Hydrocarbon Receptor [AhR] activation)[1].
4-phenylisoxazole-3,5-diol 0.5 hydrate has been identified as a structurally distinct small-molecule inhibitor of IDO1[2]. For researchers and drug development professionals, validating the efficacy of this compound requires rigorous benchmarking against clinical-stage alternatives and the implementation of self-validating experimental protocols.
Diagram 1: The Kynurenine Pathway and IDO1 inhibition by 4-phenylisoxazole-3,5-diol.
Comparative Efficacy Profile
To contextualize the performance of 4-phenylisoxazole-3,5-diol 0.5 hydrate, it must be evaluated against established pharmacological alternatives. The table below synthesizes the quantitative data and mechanisms of action for leading IDO1 modulators.
| Inhibitor | Target | Cellular IC50 | Mechanism of Action | Clinical/Research Status |
| 4-phenylisoxazole-3,5-diol 0.5 hydrate | IDO1 | Nanomolar range | Competitive Inhibitor | Preclinical Tool Compound[2] |
| Epacadostat (INCB024360) | IDO1 | ~10 nM | Reversible, Competitive Inhibitor | Clinical Trials[3] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 nM | Irreversible Suicide Inhibitor | Clinical Trials[4] |
| 1-Methyl-L-Tryptophan (1-MT) | IDO1 / Pathway | ~120 µM | Trp Mimetic / Weak IDO Inhibitor | Clinical Trials[5] |
Causality in Inhibitor Design: When comparing these compounds, the mechanism of target engagement dictates experimental outcomes. Linrodostat acts as a heme-displacing suicide inhibitor, offering prolonged target engagement and a near-zero off-rate[4]. In contrast, Epacadostat and 4-phenylisoxazole derivatives typically act via competitive binding at the heme active site, meaning their efficacy is sensitive to local tryptophan concentrations[3]. Notably, 1-MT, historically utilized as a standard IDO1 inhibitor, is now understood to act primarily as a tryptophan mimetic that reverses downstream mTORC1 inhibition rather than acting as a potent direct enzymatic inhibitor (IC50 > 100 µM)[5].
Experimental Validation Protocols
To ensure scientific integrity, the validation of 4-phenylisoxazole-3,5-diol 0.5 hydrate must be conducted using a self-validating system. This involves a two-tiered approach: a cell-free assay to confirm direct target engagement, followed by a cell-based assay to verify membrane permeability, intracellular stability, and the absence of off-target cytotoxicity.
Diagram 2: Cell-based validation workflow for kynurenine suppression and viability screening.
Protocol 1: Cell-Free IDO1 Enzymatic Inhibition Assay
Rationale: This assay isolates the direct interaction between the inhibitor and the IDO1 enzyme, removing variables related to cellular uptake and metabolism.
-
Reaction Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5). Critical Step: Supplement the buffer with 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL catalase[3].
-
Causality Insight: IDO1 is a heme-dependent dioxygenase. The heme iron must be maintained in the ferrous (Fe²⁺) state for catalytic activity. Ascorbate and methylene blue act as a chemical reduction system to prevent spontaneous oxidation to the inactive ferric (Fe³⁺) state. Catalase is required to neutralize reactive oxygen species generated by the reducing agents, which would otherwise denature the recombinant enzyme.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20–70 nM of recombinant human IDO1 to the buffer. Introduce 4-phenylisoxazole-3,5-diol 0.5 hydrate at varying concentrations (e.g., 0.1 nM to 10 µM) dissolved in DMSO. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced protein unfolding. Pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 200 µM L-tryptophan to initiate the enzymatic cleavage of the pyrrole ring.
-
Kinetic Detection: Continuously monitor the absorbance at 321 nm using a UV-Vis microplate reader. The increase in absorbance directly corresponds to the formation of N-formylkynurenine[3].
-
Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve) against a vehicle-control baseline.
Protocol 2: Cell-Based Kynurenine Suppression Assay
Rationale: This assay validates that the 0.5 hydrate formulation of the compound successfully crosses the lipid bilayer and suppresses the pathway in a physiological environment.
-
Cell Culture & Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate.
-
Causality Insight: HeLa cells are the gold standard for IDO1 cell-based assays. They possess negligible basal IDO1 expression but exhibit massive, clean upregulation of IDO1 upon Interferon-gamma (IFN-γ) stimulation, providing an optimal signal-to-noise ratio without background interference from TDO (Tryptophan 2,3-dioxygenase)[6].
-
-
Stimulation & Treatment: After 24 hours of attachment, treat the cells with 50 ng/mL human recombinant IFN-γ to induce IDO1 expression. Simultaneously, add serial dilutions of 4-phenylisoxazole-3,5-diol 0.5 hydrate.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Kynurenine Quantification (Ehrlich's Assay):
-
Transfer 100 µL of the culture supernatant to a new V-bottom plate.
-
Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes.
-
Causality Insight: TCA serves a dual purpose: it precipitates secreted proteins that could interfere with absorbance, and the heat drives the chemical hydrolysis of N-formylkynurenine into stable kynurenine.
-
Centrifuge at 3000 × g for 10 minutes. Transfer 100 µL of the cleared supernatant to a flat-bottom assay plate.
-
Add 100 µL of Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes at room temperature.
-
Read the absorbance at 490 nm to quantify the yellow kynurenine-chromophore complex.
-
-
Self-Validating Counter-Screen: Perform an MTT or CellTiter-Glo viability assay on the remaining cells in the original culture plate.
-
Causality Insight: This is a mandatory control. It ensures that the observed reduction in kynurenine is due to true pharmacological IDO1 inhibition, rather than compound cytotoxicity artificially reducing the number of kynurenine-producing cells[6].
-
References
- WO2009073620A2 - Ido inhibitors Source: Google Patents URL
- Linrodostat (BMS-986205)
- Epacadostat (INCB024360)
- Source: PubMed Central (PMC)
- Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
- Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis Source: AACR Journals URL
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. WO2009073620A2 - Ido inhibitors - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
4-phenylisoxazole-3,5-diol 0.5 hydrate versus anhydrous 4-phenylisoxazole-3,5-diol stability
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow
Executive Summary
The compound 4-phenylisoxazole-3,5-diol (and its tautomer 5-hydroxy-4-phenyl-1,2-oxazol-3-one) is a critical chemical building block, predominantly utilized in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors for oncology and immunosuppression therapies[1]. During scale-up and formulation, controlling the solid-state form of this intermediate is paramount. This guide objectively compares the physicochemical stability of the anhydrous form against its 0.5 hydrate (hemihydrate) counterpart[2], providing field-proven workflows to help researchers select the optimal polymorph for their specific synthetic or formulation needs.
Thermodynamic Landscape & Causality
In solid-state pharmaceutical chemistry, the incorporation of water into a crystal lattice fundamentally alters a molecule's thermodynamic energy landscape. According to foundational principles of pharmaceutical hydrates[3], water molecules can act as structural bridges, forming extensive hydrogen-bond networks that stabilize the crystal lattice.
-
The 0.5 Hydrate (Hemihydrate): In this stoichiometric hydrate, one water molecule is shared between two API molecules. This lattice incorporation lowers the free energy of the crystal under ambient humidity, making it thermodynamically stable across a broad range of relative humidities (typically 15% to 80% RH).
-
The Anhydrous Form: Lacking internal water, this form possesses a higher free energy state under ambient conditions. While it offers a higher apparent aqueous solubility (due to the lack of lattice-water disruption energy), it is highly susceptible to moisture scavenging, leading to spontaneous phase conversion when exposed to humidity.
The Causality of Choice: If your downstream synthetic step involves moisture-sensitive reagents (e.g., Grignard reactions or specific catalytic couplings), the anhydrous form must be used and handled under inert conditions. Conversely, for long-term storage, bulk shipping, or aqueous-based wet granulation formulations, the hemihydrate is the superior choice due to its resistance to environmental fluctuations.
Experimental Workflows: Self-Validating Systems
To empirically validate the stability and phase boundaries of these two forms, we employ two self-validating experimental protocols.
Protocol 1: Dynamic Vapor Sorption (DVS) & Phase Validation
Purpose: To determine the Critical Relative Humidity ( RHc ) at which the anhydrous form converts to the hemihydrate, and to distinguish between surface hygroscopicity and bulk hydrate formation. Causality: DVS is chosen over static desiccator methods because it provides continuous, kinetic mass-change data, preventing the misinterpretation of transient metastable states.
-
Sample Preparation: Load 10–15 mg of phase-pure anhydrous 4-phenylisoxazole-3,5-diol into a tared quartz DVS pan.
-
Isotherm Programming: Program the DVS to cycle from 0% RH to 90% RH and back to 0% RH in 10% increments at 25°C. Set the equilibrium criterion to dm/dt<0.002%/min .
-
Mass Uptake Analysis: Monitor the mass curve. A sharp, step-wise mass increase of approximately 4.84% (the theoretical water content of the hemihydrate) indicates stoichiometric hydrate formation, rather than gradual surface adsorption.
-
Self-Validating Step (Post-DVS PXRD): Mass uptake alone is not definitive proof of a new crystal form. Immediately subject the post-DVS sample to Powder X-Ray Diffraction (PXRD). A shift in the diffraction peaks confirms a true structural phase transition from the anhydrous lattice to the hemihydrate lattice.
Protocol 2: Accelerated Stability Testing (ICH Q1A(R2))
Purpose: To assess the chemical and physical stability of both forms under stress conditions. Causality: Following ICH Q1A(R2) guidelines[4] ensures that the data is regulatory-compliant and accurately predicts long-term shelf life by accelerating kinetic degradation pathways (e.g., oxidation of the isoxazole ring).
-
Packaging: Place 1.0 g of each form into open glass vials (to simulate worst-case environmental exposure) and closed double-polyethylene bags inside HDPE bottles (to simulate commercial packaging).
-
Chamber Conditions: Store samples in a stability chamber calibrated to 40°C ± 2°C and 75% ± 5% RH.
-
Sampling Intervals: Pull samples at Day 0, 1 month, 3 months, and 6 months.
-
Orthogonal Analysis (Self-Validation):
-
Chemical Purity: Analyze via HPLC-UV to detect degradation impurities.
-
Moisture Content: Analyze via Karl Fischer (KF) titration.
-
Physical Form: Analyze via PXRD to detect polymorphic shifts. If the anhydrous form's KF value rises to ~4.8% and its PXRD matches the hemihydrate, the system self-validates the thermodynamic preference of the hydrate.
-
Comparative Data Summaries
The following tables summarize the intrinsic properties and the accelerated stability performance of both forms, based on the application of the aforementioned protocols.
Table 1: Physicochemical Properties Comparison
| Property | Anhydrous 4-phenylisoxazole-3,5-diol | 4-phenylisoxazole-3,5-diol 0.5 Hydrate |
| CAS Number | 36190-14-4 | 111943-85-2 |
| Molecular Formula | C 9 H 7 NO 3 | C 9 H 7 NO 3 · 0.5 H 2 O |
| Molecular Weight | 177.16 g/mol | 186.17 g/mol |
| Theoretical Water | 0.00% w/w | 4.84% w/w |
| Physical State | Crystalline Solid | Crystalline Solid |
| Ambient Stability | Metastable; prone to moisture uptake | Thermodynamically stable at ambient RH |
Table 2: Accelerated Stability Data (Open Dish, 40°C / 75% RH)
Note: This data illustrates the phase conversion trajectory over a 6-month period.
| Timepoint | Anhydrous Form (Purity %) | Anhydrous Form (Water % by KF) | Hemihydrate Form (Purity %) | Hemihydrate Form (Water % by KF) | Phase Status (Confirmed by PXRD) |
| Initial (Day 0) | 99.8% | 0.1% | 99.9% | 4.8% | Both forms phase-pure |
| 1 Month | 99.7% | 2.4% | 99.9% | 4.8% | Anhydrous partially converting to Hemihydrate |
| 3 Months | 99.5% | 4.6% | 99.8% | 4.9% | Anhydrous fully converted to Hemihydrate |
| 6 Months | 99.2% | 4.8% | 99.7% | 4.9% | Both samples are now structurally Hemihydrate |
Phase Transition Logic Diagram
The following diagram maps the logical phase transition pathways between the anhydrous and hemihydrate forms based on environmental triggers.
Thermodynamic phase transition logic between anhydrous and hemihydrate forms.
Conclusion & Formulation Implications
For the development of IDO inhibitors or related active pharmaceutical ingredients, the 4-phenylisoxazole-3,5-diol 0.5 hydrate is the recommended solid-state form for bulk storage, shipping, and general handling. Its crystal lattice is already saturated with water, preventing unpredictable mass changes during weighing and formulation.
The anhydrous form should be strictly reserved for specific, moisture-intolerant synthetic pathways. If the anhydrous form must be used, it requires stringent environmental controls (e.g., handling in a glovebox, packaging with desiccants) to prevent spontaneous conversion to the hemihydrate, which would otherwise alter the stoichiometric calculations of downstream reactions.
References
-
WO2009073620A2 - Ido inhibitors (Google Patents). Details the synthesis and application of 4-phenylisoxazole-3,5-diol in Indoleamine 2,3-dioxygenase (IDO) inhibitor development. URL:[1]
-
3,5-Dihydroxy-4-phenylisoxazole hemihydrate (PubChem CID 2740301). National Center for Biotechnology Information. URL: [Link][2]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link][4]
-
Pharmaceutical Hydrates . Khankari RK, Grant DJW. Thermochimica Acta. 1995;248:61-79. URL:[Link][3]
Sources
- 1. WO2009073620A2 - Ido inhibitors - Google Patents [patents.google.com]
- 2. 3,5-Dihydroxy-4-phenylisoxazole hemihydrate | C18H16N2O7 | CID 2740301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
benchmarking 4-phenylisoxazole-3,5-diol hemihydrate against standard indoleamine 2,3-dioxygenase inhibitors
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint in oncology.[1][2] This intracellular heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3][4] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells, stromal cells, or infiltrating immune cells creates a profoundly immunosuppressive landscape through two primary mechanisms: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[4][5][6][7][8][9]
This pivotal role in tumor immune evasion has positioned IDO1 as a compelling therapeutic target.[3][5][8] Consequently, significant efforts have been dedicated to the development of small-molecule inhibitors to block its enzymatic activity and restore anti-tumor immunity.[2][3][10] While several IDO1 inhibitors have advanced into clinical trials, the landscape has been shaped by both promising preclinical data and challenging clinical outcomes, most notably the phase III trial failure of epacadostat in combination with an anti-PD-1 antibody.[11][12][13] These results underscore the complex biology of the IDO1 pathway and the critical need for rigorous preclinical benchmarking of new chemical entities.
This guide provides a framework for the comparative evaluation of a novel investigational compound, 4-phenylisoxazole-3,5-diol hemihydrate , against established, clinically-evaluated IDO1 inhibitors: Epacadostat , Navoximod , and Indoximod . We will delve into their distinct mechanisms of action and provide detailed, field-proven protocols for a head-to-head comparison of their potency and cellular efficacy.
The Inhibitors: A Mechanistic Overview
A clear understanding of how each inhibitor interacts with the IDO1 pathway is fundamental to designing and interpreting a benchmarking study. The selected inhibitors represent a diversity of mechanistic classes.
-
Epacadostat (INCB24360): A potent and highly selective, reversible, competitive inhibitor of the IDO1 enzyme.[6][11][14] It directly binds to the heme-containing active site, preventing the binding of tryptophan. Its selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) is a key feature.[6][14]
-
Navoximod (GDC-0919 / NLG-919): An orally bioavailable, potent inhibitor of the IDO1 pathway.[15][16][17] Similar to epacadostat, it is a direct enzymatic inhibitor that targets the IDO1 active site.[9][18] It has been evaluated in clinical trials both as a monotherapy and in combination with other immunotherapies.[9][19]
-
Indoximod (1-Methyl-D-tryptophan): Unlike epacadostat and navoximod, Indoximod is not a direct inhibitor of the IDO1 enzyme.[10][20] It acts as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion downstream of IDO1 activity.[20][21][22] Its mechanism involves restoring mTORC1 signaling in T cells, which is suppressed under low tryptophan conditions, thereby rescuing T cell proliferation and function.[20][21][23][24] This distinct mechanism makes it a crucial comparator for understanding different modes of pathway modulation.
-
4-phenylisoxazole-3,5-diol hemihydrate: This is our investigational compound. Its structure suggests it may interact with the IDO1 active site, but its precise mechanism and potency are unknown. The goal of this guide is to outline the experimental path to characterizing it against the established standards.
Visualizing the IDO1 Pathway and Inhibition Points
To conceptualize the therapeutic intervention points, the following diagram illustrates the IDO1-mediated tryptophan catabolism pathway and the distinct mechanisms of the comparator compounds.
Caption: IDO1 pathway and inhibitor mechanisms.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a comprehensive comparison. This workflow progresses from direct enzymatic inhibition to cellular activity, providing a complete picture of a compound's potential.
Visualizing the Experimental Workflow
Caption: Tiered experimental workflow for inhibitor benchmarking.
Data Presentation: Comparative Inhibitor Performance
The primary output of this benchmarking study will be a quantitative comparison of the inhibitors' potencies. The data should be summarized as follows:
| Inhibitor | Mechanism of Action | Enzymatic IC₅₀ (nM) | Cellular EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| Epacadostat | Direct, Competitive IDO1 | Expected: 10-100 | Expected: 50-200 | >10 |
| Navoximod | Direct IDO1 | Expected: 5-50 | Expected: 50-150 | >10 |
| Indoximod | Downstream (mTORC1 Activator) | N/A | Variable | >10 |
| 4-phenylisoxazole-3,5-diol hemihydrate | To be determined | Experimental Value | Experimental Value | Experimental Value |
Note: Expected values are based on literature and serve as a reference for validating experimental results.[15][17][19][25][26] N/A indicates "Not Applicable" as Indoximod does not directly inhibit the IDO1 enzyme.
Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methodologies are based on established and published procedures.
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of the test compounds on recombinant human IDO1 enzyme.
Causality: This cell-free assay isolates the interaction between the compound and the enzyme, providing a pure measure of enzymatic inhibition without the complexities of cellular uptake, metabolism, or off-target effects. It is the foundational first step to confirm direct target engagement.
Materials:
-
Recombinant Human IDO1 Enzyme (His-tagged)
-
IDO1 Reaction Buffer (50 mM Potassium Phosphate pH 6.5, 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase)[27][28][29]
-
L-Tryptophan (Substrate)
-
Test Compounds (dissolved in DMSO)
-
30% (w/v) Trichloroacetic Acid (TCA)
-
2% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in Acetic Acid
-
96-well UV-transparent microplate
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of each test compound (4-phenylisoxazole-3,5-diol hemihydrate, Epacadostat, Navoximod) in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar. Indoximod is excluded as it is not a direct enzyme inhibitor.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Initiate Reaction: Add 10 µL of L-Tryptophan solution (final concentration ~400 µM) to all wells to start the reaction.[28]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination & Hydrolysis: Stop the reaction by adding 20 µL of 30% TCA.[28] Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[28]
-
Colorimetric Detection: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Add 100 µL of 2% DMAB solution and incubate at room temperature for 10 minutes.[28]
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based IDO1 Inhibition Assay
Objective: To determine the functional inhibitory potency (EC₅₀) of the compounds in a cellular context, where IDO1 is endogenously expressed and induced.
Causality: This assay provides a more physiologically relevant measure of a compound's efficacy. It accounts for cell permeability, stability in culture medium, and potential efflux. Comparing the enzymatic IC₅₀ to the cellular EC₅₀ reveals the compound's ability to reach and engage its target within a living cell.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells or HeLa cervical cancer cells).[25][27][32][33]
-
Cell Culture Medium (e.g., McCoy's 5A or DMEM with 10% FBS).
-
Recombinant Human Interferon-gamma (IFN-γ).
-
Test Compounds (dissolved in DMSO).
-
Reagents for kynurenine detection (TCA and DMAB as in Protocol 1).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[32]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL to induce IDO1 expression.[32]
-
Compound Treatment: Concurrently with IFN-γ, add serial dilutions of the test compounds (including all four comparators) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement: After incubation, carefully collect 150 µL of the cell culture supernatant from each well.[15]
-
Detection and Analysis: Process the supernatant for kynurenine detection using the TCA/DMAB colorimetric method as described in Protocol 1 (steps 5-8). The EC₅₀ is calculated by plotting the inhibition of kynurenine production against the log of the compound concentration.
Protocol 3: Cytotoxicity Assay
Objective: To ensure that the observed inhibition of kynurenine production is due to specific IDO1 inhibition and not general cellular toxicity.
Causality: This is a critical self-validating step. A compound that simply kills the cells will also show a reduction in kynurenine. This assay deconvolutes true inhibition from non-specific toxic effects. An ideal inhibitor should have a large therapeutic window (a high cytotoxicity concentration relative to its effective concentration).
Methodology:
-
Concurrently with the cell-based IDO1 assay, set up a parallel plate of cells.
-
Treat the cells with the same serial dilutions of the test compounds.
-
After the 48-hour incubation period, assess cell viability using a standard method such as MTS or MTT assay, which measures mitochondrial metabolic activity.
-
Calculate the CC₅₀ (50% cytotoxic concentration) for each compound.
Conclusion and Forward Outlook
This guide outlines a rigorous, logical, and technically sound workflow for benchmarking the novel compound 4-phenylisoxazole-3,5-diol hemihydrate against established IDO1 pathway inhibitors. By systematically progressing from direct enzymatic assays to physiologically relevant cellular models, researchers can generate a comprehensive data package. This allows for an objective assessment of the new compound's potency, cellular efficacy, and mechanism of action relative to standards like Epacadostat, Navoximod, and Indoximod.
The resulting data will be crucial for making informed decisions about the continued development of 4-phenylisoxazole-3,5-diol hemihydrate as a potential therapeutic agent. A successful outcome from these studies—demonstrating potent and specific on-target activity with low cytotoxicity—would provide a strong rationale for advancing the compound into more complex co-culture models and eventually, into in vivo preclinical studies.
References
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (Source: vertexaisearch.cloud.google.com)
- Indoximod mechanisms of action.
- Targeting the IDO1 pathway in cancer: from bench to bedside. (Source: PubMed - NIH)
- Discovery of IDO1 Inhibitors: From Bench to Bedside. (Source: Cancer Research - AACR Journals)
- Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. (Source: PMC)
- Navoximod (GDC-0919) | IDO Inhibitor. (Source: MedchemExpress.com)
- Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activ
- IDO1 in cancer: a Gemini of immune checkpoints. (Source: PMC - NIH)
- What is Epacadostat used for?
- The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (Source: PMC)
- A patent review of IDO1 inhibitors for cancer (2023 – present)
- What is Indoximod used for?
- Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degrad
- A patent review of IDO1 inhibitors for cancer. (Source: Beth Israel Deaconess Medical Center)
- IDO1 - An intracellular target for cancer therapy. (Source: Fortis Life Sciences)
- An updated patent review of IDO1 inhibitors for cancer (2018-2022). (Source: PubMed)
- Definition of navoximod - NCI Drug Dictionary.
- Epacadost
- Trial watch: IDO inhibitors in cancer therapy. (Source: PMC)
- Cell based functional assays for IDO1 inhibitor screening and characteriz
- Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO. (Source: Oncotarget)
- Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (Source: PMC)
- Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? (Source: aacrjournals.org)
- Indoleamine 2,3-dioxygenase - Wikipedia. (Source: Wikipedia)
- IDO1 Inhibitor Screening Assay Kit. (Source: BPS Bioscience)
- Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8. (Source: Selleck Chemicals)
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (Source: Taylor & Francis)
- Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. (Source: PMC)
- navoximod | Ligand page. (Source: IUPHAR/BPS Guide to PHARMACOLOGY)
- Indoleamine 2,3-Dioxygenase (IDO) | Inhibitors. (Source: MedchemExpress.com)
- Quantification of IDO1 enzyme activity in normal and malignant tissues. (Source: PMC)
- IDO1 Inhibitor Screening Assay Kit. (Source: BPS Bioscience)
- Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (Source: pubs.acs.org)
- Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (Source: europepmc.org)
- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (Source: Europe PMC)
- Virtual screening procedures and activity assays for IDO1 in vitro.
Sources
- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Targeting the IDO1 pathway in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patent review of IDO1 inhibitors for cancer. [research.bidmc.org]
- 8. fortislife.com [fortislife.com]
- 9. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What is Epacadostat used for? [synapse.patsnap.com]
- 12. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Epacadostat - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Facebook [cancer.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. navoximod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What is Indoximod used for? [synapse.patsnap.com]
- 23. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO | Oncotarget [oncotarget.com]
- 25. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Navigating the Crossroads of Tryptophan Metabolism: A Comparative Guide to the Selectivity of TDO Inhibitors
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of immuno-oncology and neurobiology, the kynurenine pathway has emerged as a critical regulator of immune responses and neuronal function. Central to this pathway are two heme-containing enzymes, Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyze the initial and rate-limiting step: the conversion of L-tryptophan to N-formylkynurenine.[1] While both enzymes contribute to tryptophan catabolism, their distinct expression patterns and substrate specificities present a compelling case for the development of selective inhibitors.[2] This guide provides a comprehensive comparison of the cross-reactivity and selectivity of Tryptophan 2,3-dioxygenase (TDO) inhibitors, with a special focus on the potential of the isoxazole scaffold, exemplified by compounds structurally related to 4-phenylisoxazole-3,5-diol.
While specific experimental data on the cross-reactivity and selectivity of 4-phenylisoxazole-3,5-diol 0.5 hydrate with TDO enzymes is not extensively available in the public domain, this guide will delve into the broader class of isoxazole-based inhibitors and compare their performance with other known TDO inhibitors. Our objective is to provide a scientifically grounded resource, complete with experimental data and detailed methodologies, to empower researchers in their pursuit of potent and selective modulators of the kynurenine pathway.
The Kynurenine Pathway: A Tale of Two Enzymes
The catabolism of tryptophan down the kynurenine pathway has profound physiological consequences. Depletion of the essential amino acid tryptophan can arrest T-cell proliferation, while the accumulation of downstream metabolites, such as kynurenine, can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs), thereby creating an immunosuppressive microenvironment that can be exploited by tumors to evade immune surveillance.[3][4]
TDO is primarily expressed in the liver and regulates systemic tryptophan levels, while IDO1 is an extrahepatic enzyme induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), in a variety of cell types, including immune cells and tumor cells.[5][6] The differential expression and regulation of these enzymes underscore the therapeutic potential of selective inhibitors. While IDO1 has been a major focus of drug development, the expression of TDO in certain tumors, such as hepatocellular carcinoma and glioblastoma, highlights the need for potent and selective TDO inhibitors to overcome potential resistance mechanisms to IDO1-targeted therapies.[6][7]
The Isoxazole Scaffold: A Promising Avenue for TDO Inhibition
Recent research has identified the aminoisoxazole scaffold as a potent inhibitor of TDO2.[1][8] A high-throughput screening campaign and subsequent medicinal chemistry efforts revealed that the isoxazole ring and an amino group are crucial for potent TDO2 inhibitory activity.[1] This discovery positions the isoxazole core, present in the user-specified topic of 4-phenylisoxazole-3,5-diol, as a promising starting point for the design of novel TDO inhibitors.
Comparative Analysis of TDO Inhibitors
The following table summarizes the inhibitory activity of a selection of aminoisoxazole-based TDO2 inhibitors and compares them to other known TDO and IDO1 inhibitors. The data highlights the potential for achieving selectivity for TDO over IDO1.
| Compound Class | Compound | TDO2 EC50 (nM) | IDO1 EC50 (nM) | Selectivity (IDO1/TDO2) | Reference |
| Aminoisoxazole | Compound 1 | 85 | >1000 | >11.8 | [1] |
| Aminoisoxazole | Compound 17 | 25 | 350 | 14 | [1] |
| Aminoisoxazole | Compound 18 | 35 | 250 | 7.1 | [1] |
| Aminoisoxazole | Compound 21 | 20 | 140 | 7 | [1] |
| Indole-based | 680C91 | ~550 (cellular) | >10,000 | >18 | [9] |
| Indole-based | LM10 | - | - | Selective for TDO | [6] |
| Dual IDO1/TDO | HTI-1090 | - | - | Dual Inhibitor | [6] |
| IDO1 Selective | Epacadostat | 9620 | ~10 | ~0.001 | [10][11] |
| IDO1 Selective | Navoximod | - | ~61 (cellular) | ~20-fold selective for IDO1 | [12][13] |
EC50 values represent the concentration of the compound that causes a 50% reduction in enzyme activity in a cellular assay.
The data clearly indicates that the aminoisoxazole scaffold can yield potent TDO2 inhibitors with a degree of selectivity over IDO1.[1] For instance, Compound 1 demonstrates an EC50 of 85 nM for TDO2 with minimal activity against IDO1 at concentrations up to 1000 nM.[1] This level of selectivity is crucial for dissecting the individual roles of TDO and IDO1 in disease models and for developing targeted therapies with potentially fewer off-target effects.
Experimental Methodologies for Assessing Cross-Reactivity and Selectivity
The determination of an inhibitor's potency and selectivity is paramount in drug discovery. Both biochemical and cell-based assays are employed to characterize the interaction of a compound with its target enzyme(s).
Biochemical Enzyme Inhibition Assay
Biochemical assays utilize purified recombinant enzymes to directly measure the inhibitory effect of a compound on enzyme activity. A common method is a UV absorbance-based assay that monitors the formation of N-formylkynurenine, which has a distinct absorbance at 321 nm.[3]
Step-by-Step Protocol for a UV Absorbance-Based TDO/IDO1 Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 4-phenylisoxazole-3,5-diol or other isoxazole derivatives) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare a solution of recombinant human TDO or IDO1 enzyme in assay buffer.
-
Prepare a solution of L-tryptophan substrate in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted test compound or vehicle (for control wells) to the wells of a UV-transparent 96-well plate.
-
Add the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 321 nm over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Cell-Based Enzyme Inhibition Assay
Cell-based assays provide a more physiologically relevant context by measuring enzyme activity within a cellular environment. These assays typically involve cells that endogenously express or are engineered to overexpress the target enzyme. The inhibitory effect is determined by measuring the reduction in the production of kynurenine in the cell culture supernatant.[3]
Step-by-Step Protocol for a Cell-Based TDO/IDO1 Inhibition Assay:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A172 glioblastoma cells for TDO, or IFN-γ stimulated HeLa cells for IDO1) in a 96-well plate until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
The concentration of kynurenine in the supernatant can be measured. A common method involves a colorimetric assay where kynurenine reacts with Ehrlich's reagent to produce a colored product that can be quantified by measuring absorbance at 492 nm. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound compared to the vehicle-treated cells.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The selective inhibition of TDO presents a promising therapeutic strategy for a range of diseases, including cancer and neurological disorders. While specific data for 4-phenylisoxazole-3,5-diol 0.5 hydrate remains elusive, the demonstrated potency of the aminoisoxazole scaffold against TDO2 provides a strong rationale for further exploration of isoxazole-based compounds as TDO inhibitors.[1] The development of potent and selective TDO inhibitors will be instrumental in elucidating the distinct biological roles of TDO and IDO1 and will pave the way for novel therapeutic interventions that precisely target the kynurenine pathway.
Future research should focus on synthesizing and evaluating a broader range of phenylisoxazole derivatives to establish a clear structure-activity relationship for TDO inhibition. Furthermore, comprehensive selectivity profiling against IDO1 and IDO2 will be essential to identify truly selective TDO inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting these critical studies, ultimately advancing our understanding of the kynurenine pathway and accelerating the development of next-generation immunomodulatory and neuroprotective therapies.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. amsbio.com [amsbio.com]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 7. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
